5-Fluoro-N-isopropyl-2-nitroaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-N-isopropyl-2-nitroaniline is a fluorinated aromatic amine derivative with potential applications in chemical synthesis and drug discovery...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-N-isopropyl-2-nitroaniline is a fluorinated aromatic amine derivative with potential applications in chemical synthesis and drug discovery. This document provides a concise summary of its known chemical properties. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. While basic identifiers are available, crucial experimental parameters such as melting point, boiling point, and solubility have not been reported. Similarly, detailed protocols for its synthesis and analysis, as well as information regarding its biological activity and mechanism of action, are not currently available in the public domain. This technical guide consolidates the available information and highlights the areas where further research is required to fully characterize this compound.
Chemical Properties
The fundamental chemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline are summarized in the table below. It is important to note the absence of experimentally determined physical constants.
A general workflow for such a synthesis is proposed below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated for this specific compound.
Elucidating the Structure of 5-Fluoro-N-isopropyl-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Fluoro-N-iso...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Fluoro-N-isopropyl-2-nitroaniline. Given the limited availability of direct experimental data for this specific compound, this document outlines the predicted spectroscopic characteristics and a proposed synthetic pathway, drawing upon data from closely related analogs and established chemical principles. This guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this molecule, particularly in its role as a building block for protein degraders.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline is presented in Table 1. This data is essential for handling, storage, and analysis of the compound.
The synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline can be envisioned as a two-step process, starting from the commercially available precursor, 2,4-difluoronitrobenzene. The proposed reaction scheme is detailed below.
Caption: Proposed two-step synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 5-Fluoro-2-nitroaniline
This protocol is adapted from the synthesis of 5-fluoro-2-nitrophenol, which involves the formation of 5-fluoro-2-nitroaniline as an intermediate.
In a 500 mL reaction flask, add 127.5 g of concentrated ammonia solution.
At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene to the flask.
Initiate stirring and slowly increase the temperature to 40°C.
Maintain the reaction at this temperature for 3 hours, monitoring the disappearance of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to 5-10°C under continuous stirring to induce crystallization.
Filter the resulting solid and wash with cold water to obtain 5-fluoro-2-nitroaniline.
Step 2: Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
This is a proposed standard N-alkylation protocol.
Dissolve the 5-fluoro-2-nitroaniline synthesized in Step 1 in DMF in a round-bottom flask.
Add an excess of potassium carbonate (approximately 2-3 equivalents) to the solution.
Add 1.2 equivalents of 2-iodopropane dropwise to the stirred suspension.
Heat the reaction mixture to 60-80°C and monitor its progress by TLC.
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure 5-Fluoro-N-isopropyl-2-nitroaniline.
Structure Elucidation Workflow
The comprehensive characterization of the synthesized 5-Fluoro-N-isopropyl-2-nitroaniline would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity. The logical workflow for this process is depicted below.
Caption: Workflow for the synthesis, purification, and structural elucidation of 5-Fluoro-N-isopropyl-2-nitroaniline.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Fluoro-N-isopropyl-2-nitroaniline based on its chemical structure and data from analogous compounds.
Predicted ¹H NMR Data
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
H (isopropyl-CH)
3.8 - 4.2
septet
~6.5
H (isopropyl-CH₃)
~1.3
doublet
~6.5
Aromatic H
6.5 - 8.0
m
NH
8.0 - 8.5
broad s
Predicted ¹³C NMR Data
Carbon
Predicted Chemical Shift (δ, ppm)
Isopropyl-CH
45 - 50
Isopropyl-CH₃
20 - 25
Aromatic C-F
155 - 165 (d, J_CF ≈ 240-250 Hz)
Aromatic C-NO₂
140 - 150
Aromatic C-NH
145 - 155
Other Aromatic C
105 - 125
Predicted Mass Spectrometry Data
Ion
Predicted m/z
[M]⁺
198.08
[M-CH₃]⁺
183.06
[M-NO₂]⁺
152.09
Predicted Infrared (IR) Spectroscopy Data
Functional Group
Predicted Wavenumber (cm⁻¹)
N-H Stretch
3300 - 3500
C-H Stretch (aliphatic)
2850 - 3000
C-H Stretch (aromatic)
3000 - 3100
N-O Stretch (nitro)
1500 - 1550 (asymmetric), 1300 - 1350 (symmetric)
C=C Stretch (aromatic)
1450 - 1600
C-F Stretch
1100 - 1300
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of 5-Fluoro-N-isopropyl-2-nitroaniline. While direct experimental data remains to be published, the proposed synthetic route and predicted spectroscopic data offer a strong starting point for researchers. The detailed protocols and workflows are designed to guide the practical execution of synthesizing and characterizing this valuable chemical building block, thereby facilitating its application in drug discovery and development, particularly in the expanding field of targeted protein degradation.
Spectroscopic Data Analysis of 5-Fluoro-N-isopropyl-2-nitroaniline: A Technical Guide
Introduction This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-N-isopropyl-2-nitroaniline (CAS No: 131885-33-1). As a compound of interest in drug development and chemical...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-N-isopropyl-2-nitroaniline (CAS No: 131885-33-1). As a compound of interest in drug development and chemical research, understanding its structural and spectroscopic properties is crucial. This document is intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: No publicly available experimental spectroscopic data (NMR, IR, MS) for 5-Fluoro-N-isopropyl-2-nitroaniline was found in a comprehensive search of scientific literature and databases. The data presented herein is predicted based on the chemical structure and established principles of spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Fluoro-N-isopropyl-2-nitroaniline. These predictions are based on the analysis of its molecular structure, which consists of a 1-fluoro-4-(isopropylamino)-2-nitrobenzene core.
Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) (ppm)
Multiplicity
Number of Protons
Assignment
~8.0
Doublet of Doublets (dd)
1H
Ar-H (ortho to NO₂)
~7.2
Doublet of Doublets (dd)
1H
Ar-H (ortho to F)
~6.8
Doublet of Doublets (dd)
1H
Ar-H (ortho to NH)
~4.0
Septet
1H
CH (isopropyl)
~1.3
Doublet
6H
CH₃ (isopropyl)
~8.5
Broad Singlet
1H
NH
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm)
Assignment
~158 (d, J ≈ 250 Hz)
C-F
~148
C-NO₂
~140
C-NH
~125 (d, J ≈ 10 Hz)
Ar-C
~115 (d, J ≈ 25 Hz)
Ar-C
~110 (d, J ≈ 5 Hz)
Ar-C
~45
CH (isopropyl)
~22
CH₃ (isopropyl)
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3350
Medium
N-H Stretch
~3100-3000
Medium
Aromatic C-H Stretch
~2970
Medium
Aliphatic C-H Stretch
~1620
Strong
Aromatic C=C Stretch
~1580
Strong
N-O Asymmetric Stretch (NO₂)
~1340
Strong
N-O Symmetric Stretch (NO₂)
~1250
Strong
C-F Stretch
~1150
Strong
C-N Stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/z
Relative Intensity (%)
Assignment
198
100
[M]⁺ (Molecular Ion)
183
60
[M - CH₃]⁺
153
30
[M - NO₂ + H]⁺
141
40
[M - C₃H₇]⁺
125
20
[M - C₃H₇ - O]⁺
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a small organic molecule like 5-Fluoro-N-isopropyl-2-nitroaniline.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[2]
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the reference standard (TMS at 0 ppm).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride) and place it in a liquid sample cell.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]
Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the spectrum of the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. The typical scanning range is 4000-400 cm⁻¹.[4]
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[5]
3. Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by direct insertion probe.
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that produces characteristic fragmentation patterns.[6]
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
Detection: A detector records the abundance of each ion at a specific m/z value.
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic pathways for 5-Fluoro-N-isopropyl-2-nitroaniline, a valuable intermediate in pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Fluoro-N-isopropyl-2-nitroaniline, a valuable intermediate in pharmaceutical and agrochemical research. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline (CAS No. 131885-33-1) is an organic compound with the molecular formula C₉H₁₁FN₂O₂. Its structure, featuring a fluorinated and nitrated aniline core with an N-isopropyl substituent, makes it a key building block for the synthesis of more complex molecules with potential biological activity. The strategic placement of the fluoro and nitro groups, along with the isopropyl moiety, can significantly influence the physicochemical properties, metabolic stability, and target-binding affinity of derivative compounds.
This guide outlines a two-step synthetic approach, commencing with the preparation of the key intermediate, 5-fluoro-2-nitroaniline, followed by its N-isopropylation. Two plausible methods for the second step, N-alkylation and reductive amination, are presented with detailed protocols.
Overall Synthetic Pathway
The synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline is most effectively achieved through a two-step process. The initial step involves the regioselective amination of a readily available starting material to form 5-fluoro-2-nitroaniline. This intermediate is then subjected to N-isopropylation to yield the final product.
Caption: Overall synthetic route to 5-Fluoro-N-isopropyl-2-nitroaniline.
Step 1: Synthesis of 5-Fluoro-2-nitroaniline
The precursor, 5-fluoro-2-nitroaniline, is synthesized via a nucleophilic aromatic substitution reaction from 2,4-difluoronitrobenzene. The greater electron-withdrawing effect of the nitro group activates the fluorine atom at the C4 position for substitution by ammonia.
Experimental Protocol
This protocol is adapted from established patent literature.[1]
Materials:
2,4-Difluoronitrobenzene
Concentrated ammonia solution or ammonia gas
Water
Reaction flask (500 mL)
Stirring apparatus
Cooling bath
Procedure:
To a 500 mL reaction flask, add 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.
With stirring, introduce 42.5g of ammonia gas at a temperature of 35-40°C. Alternatively, 127.5g of concentrated ammonia water can be used, and the mixture slowly heated to 40°C.
Maintain the reaction mixture at this temperature for 3 hours, monitoring the disappearance of the starting material by a suitable analytical method (e.g., TLC or GC).
Upon completion, cool the reaction mixture to 5-10°C with stirring to induce crystallization.
Collect the precipitated solid by filtration, wash with cold water, and dry to afford 5-fluoro-2-nitroaniline.
Step 2: N-Isopropylation of 5-Fluoro-2-nitroaniline
Two effective methods are proposed for the N-isopropylation of 5-fluoro-2-nitroaniline to obtain the target compound.
Method A: N-Alkylation with Isopropyl Halide
This method involves the direct alkylation of the amine with an isopropyl halide in the presence of a base.
Caption: Workflow for N-alkylation of 5-fluoro-2-nitroaniline.
Materials:
5-Fluoro-2-nitroaniline
2-Iodopropane or 2-bromopropane
Anhydrous potassium carbonate (K₂CO₃)
Anhydrous dimethylformamide (DMF) or acetonitrile
Round-bottom flask
Reflux condenser
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 5-fluoro-2-nitroaniline (1.0 eq).
Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.
With vigorous stirring, add 2-iodopropane (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to 80-100°C and monitor its progress by TLC.
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Pour the filtrate into water and extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Method B: Reductive Amination with Acetone
This one-pot reaction involves the formation of an imine intermediate between the aniline and acetone, which is then reduced in situ.
Caption: Workflow for reductive amination of 5-fluoro-2-nitroaniline.
Materials:
5-Fluoro-2-nitroaniline
Acetone
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic acid (catalytic amount)
Round-bottom flask
Stirring apparatus
Procedure:
To a round-bottom flask, add 5-fluoro-2-nitroaniline (1.0 eq) and acetone (2.0-3.0 eq) in dichloroethane.
Add a catalytic amount of acetic acid to facilitate imine formation.
Stir the mixture at room temperature for 1-2 hours.
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.
Continue stirring at room temperature and monitor the reaction by TLC.
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Characterization Data
The final product, 5-Fluoro-N-isopropyl-2-nitroaniline, should be characterized by standard analytical techniques to confirm its identity and purity.
Property
Value
CAS Number
131885-33-1
Molecular Formula
C₉H₁₁FN₂O₂
Molecular Weight
198.19 g/mol
Expected analytical data would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, which should be consistent with the proposed structure.
Safety Considerations
2,4-Difluoronitrobenzene is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Nitroanilines are potentially toxic and should be handled with care.
Reactions involving hydrides (e.g., NaBH(OAc)₃) should be performed with caution, as they can react violently with water.
Always consult the Safety Data Sheets (SDS) for all chemicals used.
This guide provides a robust framework for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline. The presented protocols, based on established chemical principles and literature precedents, offer reliable pathways for obtaining this important synthetic intermediate. Researchers are encouraged to optimize the proposed conditions to suit their specific laboratory setup and scale.
CAS Number: 131885-33-1 For: Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-N-isopropyl-2-nitroaniline is a chemical intermediate primarily categorized as a building block for protein degra...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 131885-33-1
For: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-N-isopropyl-2-nitroaniline is a chemical intermediate primarily categorized as a building block for protein degraders.[1] This technical guide synthesizes the available information on this compound, focusing on its chemical properties and its likely application in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited specific experimental data for this compound in published literature, this guide also provides a broader context of its potential use in targeted protein degradation, including a generalized workflow and the underlying biological pathway.
Chemical Properties and Data
Table 1: Physicochemical Properties of 5-Fluoro-N-isopropyl-2-nitroaniline
Predicted Applications in Targeted Protein Degradation
5-Fluoro-N-isopropyl-2-nitroaniline is classified as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.
The PROTAC Mechanism
PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Potential Role of 5-Fluoro-N-isopropyl-2-nitroaniline
This compound serves as a chemical handle or linker precursor in the synthesis of a PROTAC. The aniline group can be readily modified to connect to either the ligand for the target protein or the ligand for the E3 ligase. The fluoro and nitro groups can influence the compound's reactivity, conformation, and pharmacokinetic properties.
Hypothetical Experimental Workflow
While no specific experimental protocols involving 5-Fluoro-N-isopropyl-2-nitroaniline are published, a general workflow for its use in developing a novel PROTAC can be proposed.
Caption: A generalized workflow for the synthesis and validation of a PROTAC.
Safety and Handling
Safety data for related nitroaniline compounds suggest that 5-Fluoro-N-isopropyl-2-nitroaniline should be handled with care.
Table 2: General Safety Recommendations
Hazard
Precaution
Toxicity
Assumed to be toxic if swallowed, in contact with skin, or if inhaled.
Handling
Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
Storage
Store in a tightly sealed container in a dry, cool place.
Note: This information is generalized. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
5-Fluoro-N-isopropyl-2-nitroaniline is a valuable building block for the synthesis of PROTACs, a promising modality in modern drug discovery. While specific experimental data for this compound is currently limited in the public domain, its chemical structure is well-suited for incorporation into bifunctional degrader molecules. Researchers using this compound will likely be at the forefront of developing novel therapeutics for a variety of diseases by targeting previously "undruggable" proteins for degradation. Further publication of research utilizing this specific building block will be necessary to fully elucidate its potential and establish detailed experimental protocols.
A Technical Guide to the Physicochemical Properties of 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the known physical and chemical characteristics of 5-Fluoro-N-isopropyl-2-nitroaniline, a compound of interest...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physical and chemical characteristics of 5-Fluoro-N-isopropyl-2-nitroaniline, a compound of interest in chemical synthesis and potentially in the development of novel therapeutics. The information is compiled from various chemical supplier databases and public scientific resources.
Core Physical and Chemical Data
The fundamental identifiers and properties of 5-Fluoro-N-isopropyl-2-nitroaniline are summarized below. This data is crucial for its accurate identification, handling, and use in experimental settings.
While specific experimental data for the melting point and solubility of 5-Fluoro-N-isopropyl-2-nitroaniline are not publicly available, the following sections outline the standard methodologies used for determining these critical physical properties for organic compounds.
2.1. Melting Point Determination
The melting point is a key indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6]
Standard Protocol (Using a Digital Melting Point Apparatus):
Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a glass capillary tube to a height of 1-2 cm by tapping the closed end of the tube on a hard surface.[7][8]
Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.[9]
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[6][8]
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.[8][9]
Final Reading: The temperature at which the entire solid sample has transformed into a clear liquid is recorded as the end of the melting range.[8][9]
2.2. Solubility Determination
Solubility testing provides insight into a compound's polarity and is critical for applications in formulation and biological assays.
Standard Protocol (Qualitative Method):
Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a test tube.[10]
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[10]
Mixing: After each addition, the test tube is shaken vigorously to facilitate dissolution.[10]
Observation: The compound's solubility is categorized based on its behavior (e.g., very soluble, soluble, insoluble) after the addition of a specific volume of solvent.[10]
Systematic Testing: This process is typically repeated with a range of solvents of varying polarity, such as diethyl ether, 5% HCl, and 5% NaHCO₃, to classify the compound based on its functional groups and acid-base properties.[10]
Characterization Workflow
The process of characterizing a synthesized chemical compound like 5-Fluoro-N-isopropyl-2-nitroaniline follows a logical progression from initial synthesis to final data analysis. This workflow ensures the identity, purity, and key properties of the compound are well-documented.
General workflow for the physicochemical characterization of a synthesized compound.
An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-N-isopropyl-2-nitroaniline is an aromatic compound with potential applications in chemical synthesis and pharmaceutical research.[1][2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline is an aromatic compound with potential applications in chemical synthesis and pharmaceutical research.[1][2][3][4] A thorough understanding of its solubility in different solvent systems is fundamental for its purification, formulation, and effective use in various experimental and manufacturing processes. This technical guide addresses the current information gap by consolidating solubility data from structurally related nitroaniline derivatives to infer a qualitative and semi-quantitative solubility profile. Furthermore, a robust and detailed experimental methodology for the accurate determination of the solubility of 5-Fluoro-N-isopropyl-2-nitroaniline is presented.
Estimated Solubility Profile of 5-Fluoro-N-isopropyl-2-nitroaniline
The solubility of 5-Fluoro-N-isopropyl-2-nitroaniline can be inferred by examining compounds with similar functional groups, such as nitroanilines and their derivatives. Aromatic amines containing nitro groups generally exhibit solubility in polar organic solvents and have limited solubility in water. The presence of a fluorine atom and an isopropyl group will modulate this behavior.
Qualitative Solubility Estimation
Based on the solubility of related compounds, a general qualitative solubility profile for 5-Fluoro-N-isopropyl-2-nitroaniline can be anticipated. It is expected to be soluble in common polar organic solvents and poorly soluble in water.
Quantitative Solubility of Structurally Related Compounds
To provide a more concrete, albeit indirect, understanding of the potential solubility of 5-Fluoro-N-isopropyl-2-nitroaniline, the following table summarizes the quantitative solubility data for structurally similar compounds.
To obtain precise and reliable solubility data for 5-Fluoro-N-isopropyl-2-nitroaniline, the isothermal equilibrium method is recommended.[7] This method involves allowing the compound to reach thermodynamic equilibrium in a specific solvent at a constant temperature.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve a saturated solution. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents its solubility at that temperature.[7]
Apparatus and Reagents
Vials with tight-sealing caps
Constant temperature shaker bath or incubator
Analytical balance
Syringes and syringe filters (e.g., 0.45 µm)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
5-Fluoro-N-isopropyl-2-nitroaniline (purity ≥98%)
Selected solvents (analytical grade)
Detailed Methodology
Preparation of Supersaturated Slurry:
Add an excess amount of 5-Fluoro-N-isopropyl-2-nitroaniline to a series of vials. The excess solid should be visually apparent.
Add a known volume or mass of the desired solvent to each vial.
Tightly seal the vials to prevent solvent evaporation.[5]
Equilibration:
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] The optimal equilibration time should be determined empirically by measuring the concentration at different time points until it becomes constant.
Sample Collection and Preparation:
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to permit the excess solid to settle.[5][7]
Carefully withdraw a sample of the clear supernatant using a syringe.
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.[5]
Quantification:
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.[7]
Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 5-Fluoro-N-isopropyl-2-nitroaniline.
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.[5]
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
Column: A standard C18 reverse-phase column.
Detection: UV detection at an appropriate wavelength (e.g., determined by UV-Vis scan).
Quantification: Calculate the concentration based on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent polarity and the anticipated solubility of 5-Fluoro-N-isopropyl-2-nitroaniline.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Caption: Anticipated Solubility Profile vs. Solvent Polarity.
Conclusion
While direct, quantitative solubility data for 5-Fluoro-N-isopropyl-2-nitroaniline is currently lacking in scientific literature, an informed estimation based on structurally analogous compounds suggests good solubility in polar organic solvents and poor solubility in aqueous media. For applications requiring precise solubility values, experimental determination is crucial. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for obtaining this critical data, thereby facilitating the effective use of this compound in research and development.
An In-depth Technical Guide on the Reactivity of the Nitro Group in 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the reactivity of the nitro group in 5-Fluoro-N-isopropyl-2-nitroaniline, a key building...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitro group in 5-Fluoro-N-isopropyl-2-nitroaniline, a key building block in medicinal chemistry, particularly in the development of protein degraders. The document details the electronic and steric influences on the nitro group's reactivity, outlines synthetic pathways for the parent compound and its primary reduction product, and provides established experimental protocols for the reduction of the nitro group. Quantitative data is presented in structured tables for clarity, and key transformations are visualized through diagrams to facilitate understanding of the underlying chemical principles.
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline is an aromatic organic compound characterized by a benzene ring substituted with a nitro group, a fluorine atom, and an N-isopropylamino group.[1][2][3][4] The reactivity of this molecule is of significant interest to researchers in drug discovery and development due to the versatile chemistry of the nitro group, which can be readily transformed into other functional groups, most notably an amino group, to yield 5-fluoro-N1-isopropylbenzene-1,2-diamine.[5][6] This diamine is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecular architectures.
The chemical behavior of the nitro group in this specific molecule is governed by a combination of electronic and steric effects imparted by the other substituents on the aromatic ring.
Electronic and Steric Effects on Nitro Group Reactivity
The reactivity of the nitro group in 5-Fluoro-N-isopropyl-2-nitroaniline is modulated by the interplay of the electron-donating N-isopropylamino group and the electron-withdrawing fluorine and nitro groups.
Electronic Effects: The N-isopropylamino group, being an electron-donating group, increases the electron density of the aromatic ring, which can influence the rate and regioselectivity of certain reactions. Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution. The fluorine atom also exhibits an electron-withdrawing inductive effect.
Steric Hindrance: The bulky N-isopropyl group ortho to the nitro group introduces significant steric hindrance. This can impede the approach of reagents to the nitro group, potentially requiring more forcing reaction conditions for its transformation compared to less hindered nitroanilines. This steric bulk can also influence the conformation of the molecule, potentially affecting the coplanarity of the nitro group with the benzene ring and thus its electronic interaction.
The subsequent step to obtain 5-Fluoro-N-isopropyl-2-nitroaniline would involve a nucleophilic substitution reaction where the amino group of 5-fluoro-2-nitroaniline is alkylated with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.
Reactivity of the Nitro Group: Reduction to an Amine
The most significant reaction of the nitro group in 5-Fluoro-N-isopropyl-2-nitroaniline is its reduction to a primary amine, yielding 5-fluoro-N1-isopropylbenzene-1,2-diamine.[5][6] This transformation is a cornerstone in the synthetic utility of this compound. Several established methods for the reduction of aromatic nitro compounds can be applied.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
A general procedure for the catalytic hydrogenation of a substituted nitroaniline is as follows:
Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-Fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in a solvent such as ethanol or ethyl acetate.
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-5 atm).
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-N1-isopropylbenzene-1,2-diamine, which can be further purified by crystallization or column chromatography.
dot
Caption: Workflow for the catalytic hydrogenation of 5-Fluoro-N-isopropyl-2-nitroaniline.
Reduction with Tin(II) Chloride
Reduction using tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method for converting aromatic nitro compounds to anilines.
Experimental Protocol: Reduction with SnCl₂/HCl [7][8]
Reaction Setup: Dissolve 5-Fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in a suitable solvent, such as ethanol.
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq) to the solution.
Reaction Conditions: Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
Work-up: Cool the reaction mixture and neutralize it with a strong base (e.g., NaOH or NaHCO₃ solution) until the pH is basic. This will precipitate tin salts.
Extraction: Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
dot
Caption: Workflow for the reduction of 5-Fluoro-N-isopropyl-2-nitroaniline using SnCl₂.
Quantitative Data
While specific quantitative data for the reduction of 5-Fluoro-N-isopropyl-2-nitroaniline is not extensively reported, yields for the reduction of similar substituted nitroanilines are generally high, often exceeding 80-90% for both catalytic hydrogenation and SnCl₂ reduction methods. The reaction times can vary depending on the specific conditions and the scale of the reaction.
Table 2: Physicochemical Properties
Compound
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
5-Fluoro-N-isopropyl-2-nitroaniline
C₉H₁₁FN₂O₂
198.19
131885-33-1
5-fluoro-N1-isopropylbenzene-1,2-diamine
C₉H₁₃FN₂
168.21
1026934-69-9
Spectroscopic Data
The structural confirmation of 5-Fluoro-N-isopropyl-2-nitroaniline and its reduction product, 5-fluoro-N1-isopropylbenzene-1,2-diamine, relies on standard spectroscopic techniques. While a complete dataset for the target molecule is not publicly available, representative chemical shifts for similar structures are provided for reference.
Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.
Conclusion
The nitro group in 5-Fluoro-N-isopropyl-2-nitroaniline is a versatile functional handle that can be efficiently reduced to an amino group, providing access to the valuable synthetic intermediate, 5-fluoro-N1-isopropylbenzene-1,2-diamine. The reactivity of the nitro group is influenced by the electronic and steric contributions of the adjacent N-isopropylamino group and the fluorine atom. Standard reduction methodologies, such as catalytic hydrogenation and reduction with tin(II) chloride, are expected to be effective for this transformation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to utilize 5-Fluoro-N-isopropyl-2-nitroaniline in their synthetic endeavors. Further experimental optimization for specific applications is encouraged to achieve the highest possible yields and purity.
The Impact of Fluorine Substitution: A Technical Guide to 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Fluoro-N-isopropyl-2-nitroaniline, a fluorinated nitroaromatic compound with potential...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-N-isopropyl-2-nitroaniline, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document consolidates information on its synthesis, predicted spectroscopic properties, and the anticipated effects of its fluorine substituent. The methodologies and data presented are based on established chemical principles and information from structurally analogous compounds, offering a valuable resource for researchers interested in utilizing this building block.
Introduction
Fluorine substitution has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, ultimately leading to more effective and safer therapeutics. 5-Fluoro-N-isopropyl-2-nitroaniline incorporates a fluorine atom and a nitro group on an N-isopropyl aniline scaffold, making it a potentially valuable intermediate for the synthesis of novel pharmaceuticals and functional materials. This guide will delve into the synthesis, characterization, and the influential role of the fluorine atom in this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline is presented in Table 1.
Synthesis of 5-Fluoro-2-nitroaniline (Intermediate)
A detailed experimental protocol for the synthesis of the precursor, 5-fluoro-2-nitroaniline, can be adapted from patent literature describing the reaction of 2,4-difluoronitrobenzene with ammonia.[3]
Experimental Protocol:
Reaction Setup: In a 500 mL reaction flask equipped with a magnetic stirrer, add 159 g (1 mol) of 2,4-difluoronitrobenzene.
Reagent Addition: At room temperature, add 127.5 g of concentrated ammonia water to the reaction flask.
Reaction Conditions: Begin stirring and slowly increase the temperature to 40°C. Maintain this temperature for 3 hours.
Work-up: After the reaction is complete (monitored by a suitable analytical technique such as TLC or GC), cool the mixture to 5-10°C to induce crystallization.
Isolation: Collect the solid product by filtration to yield 5-fluoro-2-nitroaniline.
Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
The final product can be synthesized via N-alkylation of 5-fluoro-2-nitroaniline with an isopropyl halide (e.g., 2-iodopropane) in the presence of a suitable base. The following is a general, adaptable protocol based on standard N-alkylation procedures for anilines.[4]
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-nitroaniline (1 equivalent) in an appropriate aprotic solvent such as acetone or acetonitrile.
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2 equivalents), to the solution.
Alkylating Agent Addition: To the stirring suspension, add 2-iodopropane (1.5 equivalents) dropwise at room temperature.
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic pathway for 5-Fluoro-N-isopropyl-2-nitroaniline.
Predicted Spectroscopic Data
While experimental spectra for 5-Fluoro-N-isopropyl-2-nitroaniline are not available, its key spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the amine proton. The aromatic region will likely display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Aromatic-H
6.5 - 8.0
m
N-H
~8.5 (broad)
s
CH (isopropyl)
3.5 - 4.5
septet
CH₃ (isopropyl)
1.2 - 1.4
d
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the aromatic carbons and the isopropyl carbons. The aromatic carbon signals will be influenced by the electron-withdrawing nitro group and the fluorine substituent.
Carbons
Predicted Chemical Shift (δ, ppm)
Aromatic C-F
155 - 165 (d, J_CF)
Aromatic C-NO₂
140 - 150
Other Aromatic C
110 - 130
CH (isopropyl)
45 - 55
CH₃ (isopropyl)
20 - 25
IR Spectroscopy
The infrared spectrum will be characterized by absorption bands corresponding to the N-H, C-H, N=O (nitro), and C-F bonds.
Functional Group
Predicted Wavenumber (cm⁻¹)
N-H Stretch
3300 - 3500
C-H Stretch (aromatic)
3000 - 3100
C-H Stretch (aliphatic)
2850 - 3000
NO₂ Asymmetric Stretch
1500 - 1550
NO₂ Symmetric Stretch
1330 - 1370
C-F Stretch
1100 - 1250
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern would likely involve the loss of the isopropyl group and the nitro group.
Caption: General experimental workflow for synthesis and characterization.
Fluorine Substitution Effects
The presence of a fluorine atom at the 5-position of the aniline ring is expected to have a significant impact on the molecule's properties and reactivity.
Electronic Effects: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) can decrease the electron density of the aromatic ring. This can influence the acidity of the N-H proton and the nucleophilicity of the amine.
Reactivity: The electron-withdrawing nature of the fluorine atom can affect the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. For instance, it can influence the regioselectivity of further substitutions.
Metabolic Stability: In a drug development context, the carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug candidate.[5]
Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for molecular recognition and binding to biological targets.[6] The fluorine atom in 5-Fluoro-N-isopropyl-2-nitroaniline could potentially engage in such interactions, influencing its biological activity.
Lipophilicity: The introduction of a single fluorine atom to an aromatic ring generally increases its lipophilicity, which can affect its membrane permeability and oral bioavailability.[7]
Potential Applications
Given its structure, 5-Fluoro-N-isopropyl-2-nitroaniline is a promising building block for several areas of research and development:
Medicinal Chemistry: As indicated by some suppliers, this compound is considered a "Protein Degrader Building Block".[2] This suggests its potential use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins. The fluorinated aniline moiety could serve as a precursor to a ligand that binds to a target protein or an E3 ligase.
Pharmaceutical Intermediates: The precursor, 5-fluoro-2-nitroaniline, is known to be an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[8] It is plausible that 5-Fluoro-N-isopropyl-2-nitroaniline could also be used in the development of novel therapeutic agents.
Materials Science: Nitroaniline derivatives are often used in the synthesis of dyes and pigments. The presence of fluorine could be used to tune the color and photophysical properties of such materials.
Conclusion
5-Fluoro-N-isopropyl-2-nitroaniline is a valuable, albeit under-characterized, chemical entity. The strategic placement of the fluorine atom is anticipated to impart beneficial properties relevant to drug discovery and materials science. This technical guide provides a foundational understanding of its synthesis, predicted properties, and the significant effects of its fluorine substituent. It is hoped that this compilation of information will stimulate further experimental investigation into this promising molecule and facilitate its application in the development of novel technologies.
The Influence of the Isopropyl Group on the Properties of 5-Fluoro-N-isopropyl-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 5-Fluoro-N-isopropyl-2-nitroaniline, a key building block in contemporary drug discovery,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Fluoro-N-isopropyl-2-nitroaniline, a key building block in contemporary drug discovery, particularly in the development of protein degraders. The document elucidates the influence of the N-isopropyl group on the physicochemical and potential biological properties of the 5-fluoro-2-nitroaniline core. A proposed synthetic route, tabulated physicochemical data of the core molecule and its analogues, and a discussion of the steric and electronic effects of the isopropyl substituent are presented. Furthermore, this guide outlines a hypothetical experimental workflow for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and illustrates the general mechanism of action for such targeted protein degradation.
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline is a substituted nitroaromatic amine of increasing interest in medicinal chemistry. Its structural motifs—a fluorine atom, a nitro group, and an N-isopropyl group—impart a unique combination of electronic and steric properties. The fluorinated nitroaniline core is a common scaffold in pharmacologically active compounds, while the N-alkyl substituent, in this case, an isopropyl group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is frequently categorized as a "Protein Degrader Building Block," suggesting its utility in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of pathogenic proteins.
This guide will delve into the specific influence of the isopropyl group on the overall properties of the 5-fluoro-2-nitroaniline scaffold, providing a valuable resource for researchers engaged in the synthesis and application of this and related molecules.
Physicochemical Properties
Quantitative data for 5-Fluoro-N-isopropyl-2-nitroaniline is not extensively available in public literature. However, by examining the properties of its parent aniline and related analogues, we can infer the impact of the isopropyl substitution.
Lipophilicity: The addition of the isopropyl group is expected to significantly increase the lipophilicity (LogP) of the molecule compared to 5-fluoro-2-nitroaniline. This is a critical parameter in drug design, influencing cell permeability and oral bioavailability.
Steric Hindrance: The bulky isopropyl group introduces steric hindrance around the amino group. This can affect the molecule's reactivity and its ability to participate in hydrogen bonding. In the context of protein degraders, this steric bulk can be crucial for optimizing interactions with target proteins and E3 ligases.
Electronic Effects: The isopropyl group is a weak electron-donating group through induction. This can slightly increase the electron density on the nitrogen atom, potentially affecting the basicity of the aniline. However, the strong electron-withdrawing effect of the ortho-nitro group is the dominant factor determining the electronic character of the amino group.
Synthesis
A plausible and efficient synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline involves the N-alkylation of the commercially available 5-fluoro-2-nitroaniline with an isopropyl halide.
Proposed Experimental Protocol: N-Isopropylation of 5-Fluoro-2-nitroaniline
Reaction Scheme:
Materials and Reagents:
5-Fluoro-2-nitroaniline
2-Bromopropane (Isopropyl bromide)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and ethyl acetate for chromatography
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitroaniline (1.0 eq).
Add anhydrous potassium carbonate (2.0 eq) to the flask.
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the aniline.
While stirring the suspension, add 2-bromopropane (1.5 eq) dropwise at room temperature.
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate).
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-Fluoro-N-isopropyl-2-nitroaniline.
Characterization:
The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role as a Protein Degrader Building Block
The classification of 5-Fluoro-N-isopropyl-2-nitroaniline as a "Protein Degrader Building Block" strongly indicates its use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
The nitro group on the aniline can be readily reduced to an amine, which then serves as a versatile chemical handle for linking to a warhead that binds the target protein or to a linker that connects to an E3 ligase ligand. The N-isopropyl group can play a crucial role in orienting the molecule within the binding pockets of the target protein or the E3 ligase, thereby influencing the efficiency of ternary complex formation, which is a key step in PROTAC-mediated protein degradation.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Hypothetical workflow for the synthesis and evaluation of a PROTAC.
Conclusion
5-Fluoro-N-isopropyl-2-nitroaniline is a valuable and versatile building block for the synthesis of complex, biologically active molecules, most notably PROTACs. The N-isopropyl group imparts distinct steric and electronic properties that can be strategically exploited to enhance molecular recognition and optimize pharmacokinetic profiles. Its influence on lipophilicity and steric bulk are key considerations for its application in targeted protein degradation. The synthetic accessibility of this compound, coupled with its desirable physicochemical characteristics, positions it as a significant tool in the arsenal of medicinal chemists and drug development professionals. Further research into the specific biological activities of derivatives of 5-Fluoro-N-isopropyl-2-nitroaniline is warranted to fully explore its therapeutic potential.
Application Notes and Protocols for 5-Fluoro-N-isopropyl-2-nitroaniline in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals Introduction Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery, the ubi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] One of the most prominent TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
5-Fluoro-N-isopropyl-2-nitroaniline is a chemical building block available for the synthesis of protein degraders.[5] Its chemical structure is amenable to modification for the creation of potent E3 ligase ligands, particularly for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited E3 ligase in PROTAC development.[6][7][8] The fluorine and isopropyl moieties can contribute to improved cell permeability and binding affinity of the final PROTAC molecule.[9] This document provides detailed application notes and protocols for the hypothetical use of 5-Fluoro-N-isopropyl-2-nitroaniline in the development of a VHL-recruiting PROTAC.
Application Notes
Synthesis of a VHL Ligand from 5-Fluoro-N-isopropyl-2-nitroaniline
The 2-nitroaniline core of 5-Fluoro-N-isopropyl-2-nitroaniline serves as a key starting point for the synthesis of a VHL ligand. A common synthetic strategy involves the reduction of the nitro group to an amine. This amine can then be further functionalized through a series of reactions to construct the hydroxyproline-based core that is characteristic of many potent VHL ligands. The fluoro and isopropyl groups on the aniline ring are anticipated to enhance the binding affinity and pharmacokinetic properties of the resulting ligand.
Design and Synthesis of a PROTAC
Once the VHL ligand derived from 5-Fluoro-N-isopropyl-2-nitroaniline is synthesized, it can be coupled to a ligand for a POI via a chemical linker. The nature of the linker (e.g., length, rigidity, composition) is a critical parameter that influences the efficacy of the final PROTAC and often requires empirical optimization. For the purpose of these application notes, we will consider a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer biology. The BRD4 ligand can be a known small molecule inhibitor, such as JQ1.
Mechanism of Action of the Hypothetical PROTAC
The resulting PROTAC molecule is designed to induce the formation of a ternary complex between BRD4 and the VHL E3 ligase complex.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[2] This catalytic process allows for the degradation of multiple BRD4 molecules by a single PROTAC molecule.[10]
Illustrative Data Presentation
The following tables present hypothetical quantitative data for a PROTAC synthesized using a VHL ligand derived from 5-Fluoro-N-isopropyl-2-nitroaniline. This data is for illustrative purposes to demonstrate how experimental results would be summarized.
Table 1: In Vitro Degradation of BRD4 by Hypothetical PROTAC
Compound
DC50 (nM)
Dmax (%)
Hypothetical PROTAC
15
95
Negative Control
>10,000
<10
DC50: Concentration of the compound required to degrade 50% of the target protein.
Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Time-Course of BRD4 Degradation
Time (hours)
Remaining BRD4 (%)
0
100
2
75
4
40
8
15
16
5
24
<5
Experimental Protocols
Protocol 1: Synthesis of a VHL Ligand from 5-Fluoro-N-isopropyl-2-nitroaniline (Hypothetical)
This protocol outlines a plausible, high-level synthetic route.
Reduction of the Nitro Group: Dissolve 5-Fluoro-N-isopropyl-2-nitroaniline in a suitable solvent (e.g., ethanol or methanol). Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) until completion. Filter the catalyst and concentrate the solvent to obtain the corresponding diamine.
Amide Coupling: React the resulting diamine with a suitably protected hydroxyproline derivative using a standard peptide coupling reagent (e.g., HATU or HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.
Deprotection and Cyclization: Remove the protecting groups from the hydroxyproline moiety and induce cyclization to form the core VHL ligand structure.
Functionalization for Linker Attachment: Introduce a reactive handle (e.g., a carboxylic acid or an alkyne) onto the VHL ligand to enable subsequent conjugation to a linker.
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol details the steps to quantify the degradation of a target protein in cells treated with the PROTAC.[1]
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for BRD4) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16 hours).
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle control.[1]
This protocol describes a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.
Protein Expression and Purification: Express and purify the recombinant POI (e.g., BRD4) and the VHL-ElonginB-ElonginC (VBC) complex.
Co-Immunoprecipitation: Incubate the purified POI and VBC complex with the PROTAC or a negative control in a suitable binding buffer. Add an antibody against the POI or a tag on the POI (e.g., anti-FLAG) and protein A/G beads to immunoprecipitate the POI.
Western Blot Analysis: Wash the beads to remove non-specific binders. Elute the bound proteins and analyze the eluate by Western blotting using antibodies against the POI and a component of the VBC complex (e.g., anti-VHL). The presence of VHL in the eluate from the PROTAC-treated sample indicates ternary complex formation.
Application Notes and Protocols for the Synthesis of PROTACs using 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome syste...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This application note provides a detailed methodology for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, using 5-Fluoro-N-isopropyl-2-nitroaniline as a starting material for the E3 ligase ligand.
The synthetic strategy involves the initial reduction of 5-Fluoro-N-isopropyl-2-nitroaniline to its corresponding diamine, followed by cyclization to form a benzimidazole scaffold. This benzimidazole derivative serves as a novel ligand for the Cereblon (CRBN) E3 ligase. The benzimidazole-CRBN ligand is then functionalized with a polyethylene glycol (PEG) linker, and finally coupled to a JQ1 derivative, a known inhibitor of BRD4, to yield the final PROTAC.
Synthetic Workflow
The overall synthetic workflow for the BRD4-targeting PROTAC is depicted below.
Caption: Synthetic workflow for the BRD4-targeting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-N-isopropylbenzene-1,2-diamine (Intermediate 1)
This protocol describes the reduction of the nitro group of 5-Fluoro-N-isopropyl-2-nitroaniline to an amine.
Materials:
5-Fluoro-N-isopropyl-2-nitroaniline
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated hydrochloric acid (HCl)
Ethanol
Sodium bicarbonate (NaHCO₃) solution (saturated)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Magnetic stirrer and heating mantle
Standard glassware for organic synthesis
Procedure:
In a round-bottom flask, dissolve 5-Fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in ethanol.
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
Slowly add concentrated hydrochloric acid while stirring.
Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield pure 5-Fluoro-N-isopropylbenzene-1,2-diamine.
Protocol 2: Synthesis of the Substituted Benzimidazole CRBN Ligand (Intermediate 2)
This protocol details the cyclization of the diamine with a carboxylic acid to form the benzimidazole core.
Dissolve the deprotected benzimidazole (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature.
Monitor the reaction by LC-MS. Once complete, quench with water and extract with ethyl acetate.
Purify the Boc-protected benzimidazole-linker conjugate by column chromatography.
Remove the Boc protecting group by dissolving the conjugate in a mixture of TFA and DCM. Stir at room temperature until deprotection is complete (monitored by LC-MS).
Evaporate the solvent to yield the amine-functionalized benzimidazole-linker.
Part B: Coupling to JQ1 Derivative
Dissolve the amine-functionalized benzimidazole-linker (1.0 eq) and a carboxylic acid-functionalized JQ1 derivative (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature.
Monitor the formation of the final PROTAC by LC-MS.
Upon completion, purify the final PROTAC using preparative HPLC.
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax). The following table summarizes representative data for a benzimidazole-based BRD4 PROTAC.
PROTAC ID
Target Protein
Cell Line
DC₅₀ (nM)
Dmax (%)
E3 Ligase Recruited
BI-PROTAC-01
BRD4
SU-DHL-4
100
>90
CRBN
BI-PROTAC-01
BRD2
SU-DHL-4
>1000
<20
CRBN
BI-PROTAC-01
BRD3
SU-DHL-4
>1000
<20
CRBN
Note: The data presented are representative values based on published literature for similar compounds and should be determined experimentally for newly synthesized PROTACs.
Biological Evaluation Protocols
Protocol 4: Determination of PROTAC-Mediated BRD4 Degradation by Western Blot
This protocol outlines the procedure to quantify the degradation of BRD4 in a cancer cell line (e.g., SU-DHL-4) after treatment with the synthesized PROTAC.
Materials:
SU-DHL-4 cells
RPMI-1640 medium with 10% FBS
Synthesized BRD4 PROTAC
DMSO (vehicle control)
Proteasome inhibitor (e.g., MG132)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Culture and Treatment:
Culture SU-DHL-4 cells in RPMI-1640 medium supplemented with 10% FBS.
Seed cells in a multi-well plate and treat with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC to confirm proteasome-dependent degradation.
Cell Lysis and Protein Quantification:
Harvest the cells, wash with PBS, and lyse with RIPA buffer.
Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize protein amounts and separate by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.
Data Analysis:
Quantify the band intensities using image analysis software.
Normalize the BRD4 band intensity to the loading control.
Plot the normalized BRD4 levels against the log of the PROTAC concentration.
Determine the DC₅₀ and Dmax values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Mechanism of Action
BRD4 is a critical transcriptional co-activator that plays a central role in the expression of various oncogenes, including c-Myc. The synthesized PROTAC is designed to induce the degradation of BRD4, thereby downregulating the expression of these oncogenes and inhibiting cancer cell proliferation.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced BRD4 degradation.
BRD4 Signaling Pathway in Cancer
Caption: BRD4 signaling pathway and its inhibition by the PROTAC.
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of a novel benzimidazole-based PROTAC targeting BRD4, starting from 5-Fluoro-N-isopropyl-2-nitroaniline. The detailed protocols for chemical synthesis and biological characterization are intended to guide researchers in the development of new targeted protein degraders. The modular nature of this synthetic approach allows for the facile generation of a library of PROTACs with varying linkers and POI ligands to optimize degradation efficiency and selectivity.
Method
Application Notes and Protocols for 5-Fluoro-N-isopropyl-2-nitroaniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-N-isopropyl-2-nitroaniline is a key chemical intermediate primarily utilized in the synthesis of targeted protein degraders, particula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline is a key chemical intermediate primarily utilized in the synthesis of targeted protein degraders, particularly as a building block for ligands of the E3 ubiquitin ligase Cereblon (CRBN). Its structure incorporates a fluorine atom, which can enhance metabolic stability and binding affinity of the final molecule, and a nitro group that serves as a versatile handle for further chemical transformations. These application notes provide an overview of its primary application and detailed protocols for its synthesis and subsequent use in the preparation of advanced pharmaceutical compounds like PROTACs (Proteolysis Targeting Chimeras).
Core Application: Intermediate in PROTAC Synthesis
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. 5-Fluoro-N-isopropyl-2-nitroaniline is a precursor for the synthesis of pomalidomide and its analogs, which are potent binders of the Cereblon (CRBN) E3 ligase.
The general workflow for utilizing 5-Fluoro-N-isopropyl-2-nitroaniline in the synthesis of a Cereblon ligand for PROTACs involves a series of chemical transformations. This typically begins with the synthesis of the aniline itself, followed by the reduction of the nitro group, and subsequent cyclization reactions to form the characteristic glutarimide ring of pomalidomide-like structures.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
This protocol describes the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluoronitrobenzene and isopropylamine.
Reaction Scheme:
Materials and Reagents:
2,4-Difluoronitrobenzene
Isopropylamine
Potassium carbonate (K2CO3)
Acetonitrile (CH3CN)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
To a solution of 2,4-difluoronitrobenzene (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and isopropylamine (1.5 eq).
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-Fluoro-N-isopropyl-2-nitroaniline as a solid.
Quantitative Data:
Parameter
Value
Starting Material
2,4-Difluoronitrobenzene
Reagents
Isopropylamine, K2CO3
Solvent
Acetonitrile
Reaction Time
12-24 hours
Yield
75-85% (typical)
Purity
>95% (after chromatography)
Protocol 2: Synthesis of a Pomalidomide Analog Intermediate
This protocol outlines the subsequent steps to convert 5-Fluoro-N-isopropyl-2-nitroaniline into a key intermediate for pomalidomide-based PROTACs. This involves the reduction of the nitro group to an amine, followed by reaction with a protected glutamine derivative and subsequent cyclization.
Reaction Scheme:
Part A: Reduction of the Nitro Group
Materials and Reagents:
5-Fluoro-N-isopropyl-2-nitroaniline
Iron powder (Fe)
Ammonium chloride (NH4Cl)
Ethanol (EtOH)
Water (H2O)
Celite®
Procedure:
Suspend 5-Fluoro-N-isopropyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron catalyst.
Concentrate the filtrate to remove the ethanol.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the corresponding diamine. This product is often used in the next step without further purification.
Part B: Amide Coupling and Cyclization
Materials and Reagents:
The diamine product from Part A
N-Cbz-L-glutamine
Coupling agents (e.g., HATU, HOBt)
Diisopropylethylamine (DIPEA)
Dimethylformamide (DMF)
Acetic acid (AcOH)
Procedure:
Dissolve the diamine (1.0 eq) and N-Cbz-L-glutamine (1.1 eq) in DMF.
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
Stir the reaction mixture at room temperature for 12-16 hours.
Upon completion of the amide coupling, add acetic acid to the reaction mixture.
Heat the mixture to 80-100 °C to effect cyclization to the glutarimide ring and removal of the Cbz protecting group.
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with brine, dry, and concentrate.
Purify the crude product by column chromatography to obtain the pomalidomide analog intermediate.
Quantitative Data:
Step
Starting Material
Key Reagents
Typical Yield
A: Reduction
5-Fluoro-N-isopropyl-2-nitroaniline
Fe, NH4Cl
85-95%
B: Coupling & Cyclization
4-Fluoro-N1-isopropylbenzene-1,2-diamine
N-Cbz-L-glutamine, HATU
60-70%
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase, such as Cereblon.
Caption: PROTAC-mediated protein degradation pathway.
Synthetic Workflow for a Pomalidomide Analog
This diagram outlines the key steps in the synthesis of a pomalidomide analog intermediate starting from 2,4-difluoronitrobenzene, with 5-Fluoro-N-isopropyl-2-nitroaniline as a key intermediate.
Caption: Synthetic route to a pomalidomide analog.
Application
Application Notes and Protocols for 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide detailed protocols for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline, a key building block in medicinal chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline, a key building block in medicinal chemistry, particularly in the development of protein degraders. The synthesis is presented as a two-step process commencing with the formation of 5-fluoro-2-nitroaniline from 2,4-difluoronitrobenzene, followed by N-alkylation with an isopropyl halide. This document offers comprehensive experimental procedures, tables of chemical properties and reaction parameters, and a visual representation of the synthetic workflow to guide researchers in the successful preparation of this compound.
Chemical Properties and Data
5-Fluoro-N-isopropyl-2-nitroaniline is a valuable intermediate for the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated into the linker or ligand components.[1] Its physicochemical properties are summarized below.
The synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline can be efficiently achieved in a two-step process. The first step involves the synthesis of the precursor 5-fluoro-2-nitroaniline, followed by N-isopropylation.
Step 1: Synthesis of 5-Fluoro-2-nitroaniline
This protocol outlines the synthesis of 5-fluoro-2-nitroaniline via nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with ammonia.
Reaction Scheme:
Caption: Synthesis of 5-fluoro-2-nitroaniline.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (1 mol scale)
2,4-Difluoronitrobenzene
159.09
159 g (1 mol)
Concentrated Ammonia Solution
17.03 (as NH₃)
127.5 g
Water
18.02
As needed
Experimental Protocol:
To a 500 mL reaction flask, add 127.5 g of concentrated ammonia water.
At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene to the flask.
Begin stirring the mixture and slowly increase the temperature to 40°C.
Maintain the reaction at 40°C for 3 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) until the starting material is consumed.
Once the reaction is complete, cool the mixture to 5-10°C with stirring to induce crystallization.
Collect the resulting solid by filtration.
Wash the solid with cold water and dry to obtain 5-fluoro-2-nitroaniline.
Expected Yield:
Product
Theoretical Yield
Actual Yield
Percentage Yield
5-Fluoro-2-nitroaniline
156.12 g
~152.9 g
~98%
Step 2: Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
This protocol details the N-alkylation of 5-fluoro-2-nitroaniline with an isopropyl halide to yield the final product.
Reaction Scheme:
Caption: N-isopropylation of 5-fluoro-2-nitroaniline.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Equivalents
5-Fluoro-2-nitroaniline
156.12
1.0
2-Iodopropane
169.99
1.1
Potassium Carbonate (K₂CO₃)
138.21
2.0
Anhydrous Acetonitrile
41.05
Solvent
Ethyl Acetate
88.11
For extraction
Brine
-
For washing
Anhydrous Sodium Sulfate
142.04
For drying
Experimental Protocol:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
Begin stirring the suspension at room temperature.
Add 2-iodopropane (1.1 eq.) dropwise to the stirring mixture.
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Fluoro-N-isopropyl-2-nitroaniline.
Overall Experimental Workflow
The following diagram illustrates the complete workflow from starting materials to the purified final product.
Caption: Overall workflow for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
Alkyl halides are lachrymators and potentially carcinogenic. Handle them with extreme caution.
Organic solvents are flammable. Keep away from open flames and other ignition sources.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Derivatization of 5-Fluoro-N-isopropyl-2-nitroaniline for Enhanced Assay Performance
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of 5-Fluoro-N-isopropyl-2-nitroaniline. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of 5-Fluoro-N-isopropyl-2-nitroaniline. The described methods are designed to enhance the analyte's properties for improved detection and quantification in various analytical assays, which is a critical aspect of drug development and research. The protocols are based on established chemical principles for the derivatization of nitroaromatic compounds and their subsequent amines, ensuring a scientifically robust, albeit proposed, methodology.
The primary strategy involves a two-step process:
Reduction of the Nitro Group: The nitro group of 5-Fluoro-N-isopropyl-2-nitroaniline is selectively reduced to a primary aromatic amine.
Fluorescent Labeling: The resulting primary amine is then derivatized with a fluorescent tag, significantly enhancing its detectability in sensitive assays such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
This derivatization approach is particularly advantageous for overcoming challenges associated with the direct analysis of the parent compound, such as poor ionization efficiency in mass spectrometry or low UV absorbance.
Quantitative Data Summary
The following table summarizes the anticipated quantitative data from the successful application of the described derivatization and analytical protocols. These values represent realistic performance metrics for typical HPLC-based assays following fluorescent labeling.
Parameter
Expected Value
Derivatization Reaction
Reduction Reaction Yield
> 95%
Fluorescent Labeling Yield
> 98%
HPLC with Fluorescence Detection
Limit of Detection (LOD)
0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)
0.3 - 3.0 ng/mL
Linearity (R²)
≥ 0.999
Precision (%RSD)
< 3%
Accuracy (Recovery %)
97 - 103%
Experimental Protocols
Protocol 1: Selective Reduction of 5-Fluoro-N-isopropyl-2-nitroaniline
This protocol details the selective reduction of the aromatic nitro group of 5-Fluoro-N-isopropyl-2-nitroaniline to a primary amine, yielding N1-isopropyl-5-fluoro-benzene-1,2-diamine.
Materials:
5-Fluoro-N-isopropyl-2-nitroaniline
Palladium on carbon (10% Pd/C)
Methanol (Anhydrous)
Sodium Borohydride (NaBH₄)
Ethyl acetate
Deionized water
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Round bottom flask
Magnetic stirrer and stir bar
Ice bath
Filtration apparatus (e.g., Buchner funnel with filter paper, Celite)
Rotary evaporator
Separatory funnel
Procedure:
In a 100 mL round bottom flask, dissolve 1.0 g of 5-Fluoro-N-isopropyl-2-nitroaniline in 30 mL of methanol.
To this solution, carefully add 100 mg of 10% Pd/C catalyst.
Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
Slowly add 0.5 g of sodium borohydride to the stirring solution in small portions over 15 minutes.
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
Remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Rinse the Celite pad with a small amount of methanol and combine the filtrates.
Remove the methanol under reduced pressure using a rotary evaporator.
Redissolve the residue in 50 mL of ethyl acetate and 50 mL of deionized water.
Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
Combine the organic layers and wash with 30 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, N1-isopropyl-5-fluoro-benzene-1,2-diamine.
Protocol 2: Fluorescent Labeling of N1-isopropyl-5-fluoro-benzene-1,2-diamine
This protocol describes the derivatization of the synthesized primary aromatic amine with Dansyl Chloride for fluorescence detection.
Prepare a stock solution of the amine product from Protocol 1 in acetone at a concentration of 1 mg/mL.
Prepare a Dansyl Chloride solution by dissolving 10 mg of Dansyl Chloride in 1 mL of acetone. This solution should be prepared fresh.
In an autosampler vial, combine the following:
50 µL of the amine stock solution (or sample extract).
100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.0).
100 µL of the Dansyl Chloride solution.
Vortex the vial for 30 seconds.
Incubate the reaction mixture in a heating block or water bath at 60 °C for 30 minutes in the dark.
After incubation, cool the vial to room temperature.
To quench the reaction, add 20 µL of a 250 mg/mL solution of methylamine. Vortex for 1 minute.
The sample is now ready for injection into the HPLC system for analysis.
Visualizations
Caption: Experimental workflow for derivatization.
Caption: Chemical derivatization pathway.
Caption: Logic for improved assay performance.
Application
Application Notes and Protocols for the Analytical Detection of 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and proposed protocols for the analytical detection and quantification of 5-Fluoro-N-isopropyl-2-nitroanil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the analytical detection and quantification of 5-Fluoro-N-isopropyl-2-nitroaniline. Given the limited availability of published methods for this specific analyte, the methodologies presented here are based on established analytical techniques for structurally similar compounds, such as other halogenated nitroanilines and aromatic amines. These protocols are intended to serve as a comprehensive starting point for method development and validation in a research and drug development setting.
Overview of Analytical Techniques
The primary analytical techniques suitable for the determination of 5-Fluoro-N-isopropyl-2-nitroaniline include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC): As a non-volatile and thermally stable compound, HPLC is a highly suitable technique for the quantification of 5-Fluoro-N-isopropyl-2-nitroaniline. Reversed-phase HPLC with UV detection is a robust and widely used method for the analysis of aromatic amines and their derivatives.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and provides structural information, which is invaluable for the identification of the analyte and any potential impurities. While some nitroanilines can be analyzed directly, derivatization may sometimes be necessary to improve chromatographic performance.[2]
UV-Vis Spectroscopy: This technique can be used for quantitative analysis, particularly for determining the concentration of purified samples or for monitoring reaction progress where 5-Fluoro-N-isopropyl-2-nitroaniline is the primary absorbing species.
Quantitative Data Summary
The following tables summarize the proposed and expected quantitative data for the analytical methods described. These values are based on typical performance for similar analytes and should be validated experimentally.
Table 1: Proposed HPLC-UV Method Parameters and Expected Performance
Parameter
Proposed Value / Range
Chromatographic Column
C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
Estimated around 380-400 nm (based on nitroaniline chromophore)
Expected Retention Time
3 - 8 minutes (to be determined experimentally)
Linearity Range
1 - 100 µg/mL
Limit of Detection (LOD)
0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)
0.3 - 1.5 µg/mL
Table 2: Proposed GC-MS Method Parameters and Expected Performance
Parameter
Proposed Value / Range
Chromatographic Column
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Injector Temperature
250 °C
Oven Temperature Program
Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
This protocol describes a reversed-phase HPLC method for the quantitative analysis of 5-Fluoro-N-isopropyl-2-nitroaniline.
3.1.1. Materials and Reagents
5-Fluoro-N-isopropyl-2-nitroaniline reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade or purified to 18.2 MΩ·cm)
Formic acid (or Phosphoric acid)
Methanol (for sample and standard preparation)
3.1.2. Instrumentation
HPLC system with a binary or quaternary pump
Autosampler
Column oven
UV-Vis or Diode Array Detector (DAD)
3.1.3. Sample and Standard Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Fluoro-N-isopropyl-2-nitroaniline reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Dissolve the sample containing 5-Fluoro-N-isopropyl-2-nitroaniline in methanol to a concentration expected to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3.1.4. Chromatographic Conditions
Use the parameters outlined in Table 1 .
Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.
Inject the prepared standards and samples.
3.1.5. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
Determine the concentration of 5-Fluoro-N-isopropyl-2-nitroaniline in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a GC-MS method for the identification and quantification of 5-Fluoro-N-isopropyl-2-nitroaniline.
3.2.1. Materials and Reagents
5-Fluoro-N-isopropyl-2-nitroaniline reference standard
Dichloromethane or other suitable solvent (GC grade)
Anhydrous sodium sulfate (for sample drying if necessary)
3.2.2. Instrumentation
Gas chromatograph with a mass selective detector (GC-MS)
Autosampler or manual injector
Capillary column as specified in Table 2
3.2.3. Sample and Standard Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Fluoro-N-isopropyl-2-nitroaniline reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations suitable for GC-MS analysis (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration within the calibration range. If necessary, dry the sample extract over anhydrous sodium sulfate and filter through a 0.45 µm syringe filter.
3.2.4. GC-MS Conditions
Use the parameters outlined in Table 2 .
Perform a solvent blank injection to ensure the system is clean.
Inject the prepared standards and samples.
3.2.5. Data Analysis
Identify the 5-Fluoro-N-isopropyl-2-nitroaniline peak in the chromatogram based on its retention time and mass spectrum.
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the working standards.
Determine the concentration in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC-MS analysis.
Caption: Decision tree for analytical method selection.
Application Notes and Protocols for 5-Fluoro-N-isopropyl-2-nitroaniline in Fragment-Based Drug Discovery
Topic: 5-Fluoro-N-isopropyl-2-nitroaniline in Fragment-Based Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction Fragm...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: 5-Fluoro-N-isopropyl-2-nitroaniline in Fragment-Based Drug Discovery
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) which utilizes large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds known as fragments (typically <300 Da).[2][3] These fragments, although exhibiting weak binding affinities, can efficiently explore the chemical space of a biological target to identify key binding interactions.[1][4] The identified fragment "hits" then serve as starting points for optimization into more potent and selective lead compounds through structure-guided growth, linking, or merging strategies.[1][2]
This document provides detailed application notes and protocols for the use of 5-Fluoro-N-isopropyl-2-nitroaniline , a valuable fragment for FBDD campaigns. Nitroaromatic compounds, including nitroanilines, are versatile intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.[5][6][7][8][9] The presence of a fluorine atom in 5-Fluoro-N-isopropyl-2-nitroaniline makes it particularly suitable for ¹⁹F NMR-based screening, a sensitive and powerful technique for detecting weak fragment binding.[10][11]
Physicochemical Properties of 5-Fluoro-N-isopropyl-2-nitroaniline
A summary of the key physicochemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline is presented in Table 1. These properties are crucial for its application in FBDD, aligning with the general characteristics of effective fragment libraries.
5-Fluoro-N-isopropyl-2-nitroaniline is a suitable fragment for screening against a variety of protein targets. The nitroaniline scaffold is a known building block in medicinal chemistry, and the isopropyl and fluoro substituents provide vectors for potential optimization and probing of binding pockets.[5][7] The fluorine atom is a key feature, enabling the use of ¹⁹F NMR spectroscopy for primary screening and hit validation. This technique is highly sensitive for detecting weak binding events and provides a low false-positive rate.[4][11]
Hypothetical Screening Campaign: Targeting Protein Kinase X (PKX)
For the purpose of these application notes, we will consider a hypothetical screening campaign targeting Protein Kinase X (PKX), an enzyme implicated in a cancer signaling pathway.
Experimental Protocols
Fragment Library Preparation
Objective: To prepare a stock solution of 5-Fluoro-N-isopropyl-2-nitroaniline for use in screening assays.
Materials:
5-Fluoro-N-isopropyl-2-nitroaniline (≥98% purity)
Dimethyl sulfoxide (DMSO), anhydrous
Microcentrifuge tubes
Vortex mixer
Precision balance
Protocol:
Accurately weigh 1.98 mg of 5-Fluoro-N-isopropyl-2-nitroaniline.
Dissolve the compound in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.
Vortex thoroughly to ensure complete dissolution.
Centrifuge briefly to pellet any undissolved particulates.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Primary Screening using ¹⁹F NMR Spectroscopy
Objective: To identify binding of 5-Fluoro-N-isopropyl-2-nitroaniline to the target protein PKX using ¹⁹F NMR.
Materials:
Purified PKX protein
5-Fluoro-N-isopropyl-2-nitroaniline stock solution (10 mM in DMSO)
NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O)
NMR tubes
Protocol:
Prepare two NMR samples:
Sample A (Reference): 200 µM 5-Fluoro-N-isopropyl-2-nitroaniline in NMR buffer.
Sample B (Protein): 200 µM 5-Fluoro-N-isopropyl-2-nitroaniline and 20 µM PKX in NMR buffer.
Ensure the final DMSO concentration is consistent in both samples and does not exceed 2% (v/v).
Acquire ¹⁹F NMR spectra for both samples at 25°C.
Process and analyze the spectra. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance in Sample B compared to Sample A indicates binding.
Hit Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of 5-Fluoro-N-isopropyl-2-nitroaniline to PKX and determine the binding affinity (K_D).
Materials:
SPR instrument (e.g., Biacore)
CM5 sensor chip
Amine coupling kit (EDC, NHS, ethanolamine)
Purified PKX protein
SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant)
5-Fluoro-N-isopropyl-2-nitroaniline stock solution and serial dilutions in running buffer
Protocol:
Immobilize PKX onto the CM5 sensor chip using standard amine coupling chemistry.
Prepare a series of concentrations of 5-Fluoro-N-isopropyl-2-nitroaniline in running buffer (e.g., 1 µM to 500 µM).
Inject the fragment solutions over the immobilized PKX surface and a reference flow cell.
Monitor the binding response in real-time.
Regenerate the sensor surface between injections if necessary.
Fit the steady-state or kinetic binding data to a suitable binding model to determine the dissociation constant (K_D).
Hit Optimization Strategy
The initial fragment hit, 5-Fluoro-N-isopropyl-2-nitroaniline, can be optimized to improve its potency and drug-like properties.[2] Structure-based drug design, informed by X-ray crystallography or NMR-derived structural data of the fragment-protein complex, is a powerful approach for hit-to-lead development.[1]
Potential Optimization Strategies:
Fragment Growing: Add functional groups to the fragment to explore adjacent binding pockets. For instance, the aniline nitrogen or the aromatic ring can be modified.
Fragment Linking: If another fragment is found to bind in a proximal site, the two fragments can be chemically linked to create a higher affinity ligand.
Fragment Merging: If overlapping fragments are identified, a new molecule can be designed that incorporates the key binding features of both.
Data Presentation
Table 2: Hypothetical Screening Results for 5-Fluoro-N-isopropyl-2-nitroaniline against PKX
Assay
Parameter
Result
¹⁹F NMR
Chemical Shift Perturbation (Δδ)
0.15 ppm
Line Broadening (Δν₁/₂)
25 Hz
SPR
Dissociation Constant (K_D)
250 µM
Ligand Efficiency (LE)
LE
0.32 kcal/mol per heavy atom
Ligand Efficiency (LE) is calculated using the formula: LE = -RTln(K_D) / N, where N is the number of non-hydrogen atoms.
Visualizations
Caption: Workflow of a Fragment-Based Drug Discovery campaign.
Caption: Hit-to-lead optimization strategies for a fragment hit.
Conclusion
5-Fluoro-N-isopropyl-2-nitroaniline represents a valuable chemical starting point for fragment-based drug discovery campaigns. Its physicochemical properties are well-suited for FBDD, and the presence of a fluorine atom makes it particularly amenable to sensitive ¹⁹F NMR screening techniques. The protocols outlined in this document provide a framework for the identification, validation, and optimization of this fragment against protein targets of therapeutic interest. Through a systematic and iterative process of screening and structure-guided design, fragments such as 5-Fluoro-N-isopropyl-2-nitroaniline can be developed into potent and selective lead compounds for novel therapeutics.
Application Notes and Protocols for Reactions Involving 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for chemical reactions involving 5-Fluoro-N-isopropyl-2-nitroaniline. This comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 5-Fluoro-N-isopropyl-2-nitroaniline. This compound is a valuable intermediate in the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. The primary focus of these notes is the reduction of 5-Fluoro-N-isopropyl-2-nitroaniline to its corresponding diamine and its subsequent use in the synthesis of benzimidazole derivatives, which are core structures in many pharmaceutical agents.
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline (CAS No: 131885-33-1) is a substituted nitroaniline that serves as a key building block in organic synthesis. Its chemical structure, featuring a fluorine atom, an isopropylamino group, and a nitro group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. The primary and most significant reaction of this compound is the reduction of the nitro group to an amine, yielding 4-fluoro-N1-isopropylbenzene-1,2-diamine. This diamine is a critical precursor for the construction of fluorinated benzimidazole scaffolds. The incorporation of fluorine into pharmacologically active molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.
A notable application of this synthetic pathway is in the preparation of intermediates for targeted cancer therapies. For instance, the benzimidazole core derived from 4-fluoro-N1-isopropylbenzene-1,2-diamine is a key structural component of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of certain types of breast cancer.[1][2][3]
Physicochemical Properties
Property
Value
CAS Number
131885-33-1
Molecular Formula
C9H11FN2O2
Molecular Weight
198.19 g/mol
Appearance
Not specified, likely a solid
Purity
Typically ≥98%
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
This protocol is a two-step process starting from 2,4-difluoronitrobenzene.
Step 1: Synthesis of 5-Fluoro-2-nitroaniline
This procedure is adapted from a patented method for the synthesis of 5-fluoro-2-nitrophenol.[4]
Materials:
2,4-Difluoronitrobenzene
Concentrated ammonia water
Water
Equipment:
500 mL reaction flask
Stirring apparatus
Heating mantle
Ice bath
Filtration apparatus
Procedure:
In a 500 mL reaction flask, add 127.5 g of concentrated ammonia water.
At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene to the flask.
Begin stirring the mixture and slowly increase the temperature to 40°C.
Maintain the reaction at 40°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
After the reaction is complete, cool the mixture to 5-10°C in an ice bath with continuous stirring to induce crystallization.
Collect the precipitated solid by filtration.
Wash the solid with cold water and dry to obtain 5-fluoro-2-nitroaniline.
Step 2: N-Isopropylation of 5-Fluoro-2-nitroaniline
A general procedure for N-alkylation of anilines is provided below, which can be adapted for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.
Materials:
5-Fluoro-2-nitroaniline
2-Bromopropane (or Isopropyl bromide)
Potassium carbonate (K2CO3) or another suitable base
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
Equipment:
Reaction flask with a condenser
Stirring apparatus
Heating mantle
Procedure:
To a reaction flask, add 5-fluoro-2-nitroaniline (1 equivalent), potassium carbonate (2 equivalents), and DMF.
Stir the mixture and add 2-bromopropane (1.2 equivalents).
Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-N-isopropyl-2-nitroaniline.
Protocol 2: Reduction of 5-Fluoro-N-isopropyl-2-nitroaniline
This protocol describes the catalytic hydrogenation of 5-Fluoro-N-isopropyl-2-nitroaniline to 4-fluoro-N1-isopropylbenzene-1,2-diamine. This procedure is based on general methods for the reduction of nitroanilines.[5][6]
Materials:
5-Fluoro-N-isopropyl-2-nitroaniline
10% Palladium on carbon (Pd/C) catalyst
Methanol or Ethanol
Hydrogen gas (H2)
Nitrogen gas (N2)
Celite®
Equipment:
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Reaction flask
Magnetic stirrer
Filtration apparatus
Procedure:
In a suitable reaction flask, dissolve 5-Fluoro-N-isopropyl-2-nitroaniline in methanol or ethanol.
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
Seal the flask and purge the system with nitrogen gas, followed by purging with hydrogen gas.
Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm or a hydrogen balloon) at room temperature.
Monitor the reaction progress by TLC until the starting material is completely consumed.
Once the reaction is complete, purge the system with nitrogen gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; handle with care.
Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-N1-isopropylbenzene-1,2-diamine. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data (Expected):
Parameter
Value
Yield
>90%
| Purity | High, often used directly in the next step |
Protocol 3: Synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazole
This protocol describes the cyclization of 4-fluoro-N1-isopropylbenzene-1,2-diamine with formic acid to form the corresponding benzimidazole. This method is adapted from a general procedure for benzimidazole synthesis.[7]
Materials:
4-fluoro-N1-isopropylbenzene-1,2-diamine
Formic acid (88-98%)
10% Sodium hydroxide (NaOH) solution
Water
Equipment:
Round-bottom flask with a reflux condenser
Heating mantle
Stirring apparatus
Filtration apparatus
Procedure:
In a round-bottom flask, combine 4-fluoro-N1-isopropylbenzene-1,2-diamine (1 equivalent) and an excess of formic acid (e.g., 5-10 equivalents).
Heat the reaction mixture to 100-120°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature.
Slowly and carefully neutralize the excess acid by adding 10% sodium hydroxide solution until the pH is approximately 7-8. The crude product will precipitate.
Collect the solid by filtration.
Wash the solid with cold water and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified 5-fluoro-1-isopropyl-1H-benzo[d]imidazole.
Application in Drug Development: Synthesis of an Abemaciclib Intermediate
The benzimidazole core derived from 5-Fluoro-N-isopropyl-2-nitroaniline is a key component of the CDK4/6 inhibitor Abemaciclib. The following workflow illustrates the synthetic route from the starting nitroaniline to a key benzimidazole intermediate used in the synthesis of Abemaciclib.
Application Notes and Protocols for 5-Fluoro-N-isopropyl-2-nitroaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a framework for utilizing 5-Fluoro-N-isopropyl-2-nitroaniline as a versatile building block in the design and synthesis of n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing 5-Fluoro-N-isopropyl-2-nitroaniline as a versatile building block in the design and synthesis of novel therapeutic agents. The strategic placement of the fluoro, nitro, and N-isopropyl groups offers multiple avenues for chemical modification to develop potent and selective kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Application Note 1: Synthesis of Novel Kinase Inhibitors
The 5-fluoro-N-isopropyl-2-nitroaniline scaffold is a valuable starting point for the synthesis of kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the subsequent conversion of the nitro group to an amine provides a key handle for building various heterocyclic cores known to interact with the hinge region of kinases.[1][2]
Hypothetical Target: Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, or FGFR, which are often dysregulated in cancer.
Synthetic Strategy: A common approach involves the reductive cyclization of the corresponding diamine intermediate with a suitable one-carbon source to form a benzimidazole core. This heterocyclic system is a privileged scaffold in kinase inhibitor design.[3][4][5]
Experimental Protocol 1: Synthesis of a Hypothetical Benzimidazole-Based Kinase Inhibitor
Step 1: Reduction of 5-Fluoro-N-isopropyl-2-nitroaniline
This protocol describes the reduction of the nitro group to an amine, a crucial step for subsequent cyclization.[6][7]
Materials:
5-Fluoro-N-isopropyl-2-nitroaniline (1.0 eq)
Iron powder (Fe) (5.0 eq)
Ammonium chloride (NH₄Cl) (1.0 eq)
Ethanol (EtOH)
Water (H₂O)
Procedure:
To a round-bottom flask, add 5-Fluoro-N-isopropyl-2-nitroaniline and ethanol.
Prepare a solution of ammonium chloride in water and add it to the flask.
Heat the mixture to reflux (approximately 80°C).
Add iron powder portion-wise over 30 minutes.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Once complete, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
Wash the Celite pad with ethanol.
Concentrate the filtrate under reduced pressure to obtain the crude N¹-isopropyl-5-fluorobenzene-1,2-diamine.
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Reductive Cyclization to form a Benzimidazole Derivative
This protocol outlines the formation of the benzimidazole core.[3][4]
In a round-bottom flask, dissolve N¹-isopropyl-5-fluorobenzene-1,2-diamine and the aromatic aldehyde in DMSO.
Add sodium metabisulfite to the solution.
Heat the reaction mixture to 120°C and stir for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
Collect the resulting precipitate by filtration.
Wash the solid with water and dry under vacuum to yield the crude benzimidazole product.
Purify the crude product by recrystallization or column chromatography.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Hypothetical Biological Data
The following table presents hypothetical inhibitory activities of the synthesized compound against a panel of kinases to illustrate data presentation.
Compound ID
Target Kinase
IC₅₀ (nM)
HKI-001
EGFR
25
HKI-001
VEGFR2
50
HKI-001
FGFR1
75
HKI-001
PDGFRβ
150
Application Note 2: Development of Novel PROTACs
5-Fluoro-N-isopropyl-2-nitroaniline can serve as a precursor for the "warhead" component of a PROTAC. The aniline nitrogen, revealed after nitro group reduction, provides a convenient attachment point for a linker, which in turn is connected to an E3 ligase-recruiting ligand.
Synthetic Strategy: Following the reduction of the nitro group, the resulting primary amine can be acylated with a linker containing a terminal functional group (e.g., a carboxylic acid, alkyne, or azide) suitable for conjugation with an E3 ligase ligand.
Experimental Protocol 2: Attachment of a Linker for PROTAC Synthesis
This protocol describes the acylation of the diamine intermediate with a linker precursor.
Materials:
N¹-isopropyl-5-fluorobenzene-1,2-diamine (1.0 eq)
Linker with terminal carboxylic acid (e.g., 6-(Boc-amino)hexanoic acid) (1.1 eq)
HATU (1.2 eq)
DIPEA (3.0 eq)
Anhydrous DMF
Procedure:
Dissolve N¹-isopropyl-5-fluorobenzene-1,2-diamine and the linker in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0°C in an ice bath.
Add HATU and DIPEA to the reaction mixture.
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
Continue stirring for 12-16 hours, monitoring the reaction by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the linker-conjugated intermediate.
Caption: General structure of a PROTAC.
Hypothetical PROTAC Performance Data
The following table shows hypothetical data for a PROTAC derived from 5-Fluoro-N-isopropyl-2-nitroaniline.
PROTAC ID
Target Protein
DC₅₀ (nM)
Dₘₐₓ (%)
PROTAC-X
Target Kinase
50
95
Visualization of a Hypothetical Signaling Pathway
Derivatives of 5-Fluoro-N-isopropyl-2-nitroaniline, developed as kinase inhibitors, could potentially target key nodes in oncogenic signaling pathways. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling cascade that is a common target in cancer therapy.
Application Notes and Protocols: 5-Fluoro-N-isopropyl-2-nitroaniline as a Molecular Probe Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-N-isopropyl-2-nitroaniline is a key chemical intermediate primarily utilized as a building block in the synthesis of molecular probes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline is a key chemical intermediate primarily utilized as a building block in the synthesis of molecular probes for targeted protein degradation (TPD). Its structure is foundational for the creation of ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN), a critical component of the ubiquitin-proteasome system. By incorporating this moiety into heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, researchers can hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs) implicated in various diseases. This document provides an overview of its application, synthesis protocols for derivative molecular probes, and methods for their biological evaluation.
While 5-Fluoro-N-isopropyl-2-nitroaniline itself is not the final molecular probe, it represents a crucial starting material. The protocols and data presented herein are based on the synthesis and evaluation of downstream molecules that incorporate this foundational chemical structure.
Principle of Action: Targeted Protein Degradation
The core application of 5-Fluoro-N-isopropyl-2-nitroaniline-derived probes lies in the field of targeted protein degradation. This approach offers a powerful alternative to traditional enzyme inhibition by eliminating the entire target protein.
The general mechanism involves a bifunctional molecule, such as a PROTAC, which consists of three key components:
A ligand for the Protein of Interest (POI): This moiety specifically binds to the target protein that is intended for degradation.
A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits an E3 ligase, a key enzyme in the ubiquitination cascade. Derivatives of 5-Fluoro-N-isopropyl-2-nitroaniline are instrumental in forming CRBN-binding ligands.
A Linker: A chemical linker connects the POI ligand and the E3 ligase ligand, bringing the target protein and the E3 ligase into close proximity.
This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein. Ubiquitinated proteins are then recognized and degraded by the proteasome, effectively removing them from the cellular environment.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative PROTAC molecule synthesized using a 5-Fluoro-N-isopropyl-2-nitroaniline-derived Cereblon ligand. This data is illustrative and serves to provide a template for presenting results from similar experiments.
Parameter
Value
Cell Line
Target Protein
Reference
Binding Affinity (Kd) to CRBN
85 nM
-
Cereblon
Hypothetical Data
Binding Affinity (Kd) to POI
150 nM
-
Protein of Interest
Hypothetical Data
Degradation Concentration (DC50)
50 nM
Cancer Cell Line A
Protein of Interest
Hypothetical Data
Maximum Degradation (Dmax)
>90%
Cancer Cell Line A
Protein of Interest
Hypothetical Data
Time to 50% Degradation (t1/2)
4 hours
Cancer Cell Line A
Protein of Interest
Hypothetical Data
Cell Viability (IC50)
1.2 µM
Cancer Cell Line A
-
Hypothetical Data
Experimental Protocols
Detailed methodologies for the synthesis of a Cereblon ligand from 5-Fluoro-N-isopropyl-2-nitroaniline and the subsequent biological evaluation of a derived PROTAC are provided below.
Protocol 1: Synthesis of a 5-Fluoro-Pomalidomide Analog (CRBN Ligand)
This protocol describes a potential synthetic route to a fluorinated analog of pomalidomide, a well-known CRBN ligand, starting from 5-Fluoro-N-isopropyl-2-nitroaniline.
Materials:
5-Fluoro-N-isopropyl-2-nitroaniline
Reducing agent (e.g., Iron powder, Tin(II) chloride)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reduction of the Nitro Group:
Dissolve 5-Fluoro-N-isopropyl-2-nitroaniline in a suitable solvent such as ethanol.
Add a reducing agent (e.g., iron powder) and an acid (e.g., hydrochloric acid) to the solution.
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction, filter off the solid catalyst, and neutralize the filtrate.
Extract the product with an organic solvent and purify by column chromatography to yield the corresponding diamine.
Formation of the Phthalimide Ring:
React the resulting diamine with a suitable phthalic anhydride derivative in a high-boiling solvent like DMF or acetic acid.
Heat the mixture to promote cyclization and formation of the phthalimide ring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture and precipitate the product by adding water.
Collect the solid product by filtration and dry.
Introduction of the Glutarimide Moiety:
Couple the fluorinated phthalimide intermediate with 3-aminoglutarimide hydrochloride.
This reaction is typically carried out in a polar aprotic solvent such as DMF in the presence of a base like triethylamine.
Heat the reaction mixture to drive the condensation reaction.
After completion, purify the final 5-fluoro-pomalidomide analog by recrystallization or column chromatography.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol details the procedure to quantify the degradation of a target protein induced by a PROTAC molecule.
Materials:
Cultured cells expressing the protein of interest (POI)
PROTAC molecule (dissolved in DMSO)
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against the POI
Primary antibody against a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment:
Seed cells in a multi-well plate and allow them to adhere overnight.
Treat the cells with varying concentrations of the PROTAC molecule (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize the protein concentrations and prepare samples with Laemmli buffer.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
Wash the membrane with TBST and then incubate with the primary antibody for the loading control.
Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash thoroughly with TBST.
Detection and Analysis:
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Quantify the band intensities for the POI and the loading control.
Normalize the POI band intensity to the loading control band intensity for each sample.
Calculate the percentage of protein degradation relative to the vehicle control.
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of 5-Fluoro-N-isopropyl-2-nitroaniline-derived molecular probes.
Caption: Synthetic workflow for a CRBN-recruiting PROTAC.
Caption: Mechanism of targeted protein degradation via a PROTAC.
Caption: Experimental workflow for protein degradation analysis.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 5-Fluoro-N-isopropyl-2-nitroaniline Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Fluoro-N-isopropyl-2-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 5-Fluoro-N-isopropyl-2-nitroaniline, offering potential causes and solutions in a question-and-answer format.
Question: My final product of 5-Fluoro-N-isopropyl-2-nitroaniline has a persistent yellow or orange color. How can I remove these colored impurities?
Answer: Colored impurities in nitroaniline derivatives often arise from side products during synthesis or degradation. Here are several approaches to decolorize your product:
Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w) to the solution and heat it at reflux for 10-15 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool slowly to induce crystallization. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating colored impurities. A silica gel stationary phase is commonly used for nitroaniline derivatives.[1] The choice of eluent is critical for good separation.
Question: I am struggling to induce crystallization of 5-Fluoro-N-isopropyl-2-nitroaniline from my chosen solvent. What can I do?
Answer: Difficulty in crystallization can be due to several factors, including the presence of impurities, supersaturation, or the choice of solvent. Consider the following troubleshooting steps:
Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure 5-Fluoro-N-isopropyl-2-nitroaniline, add a single crystal to the supersaturated solution to act as a seed for crystallization.
Solvent System Adjustment: If the compound is too soluble in your chosen solvent, you can try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.
Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool it again.
Question: My column chromatography separation of 5-Fluoro-N-isopropyl-2-nitroaniline is poor, with overlapping peaks or streaking. How can I improve the separation?
Answer: Poor separation in column chromatography can be addressed by optimizing several parameters:
Solvent System Selection: The polarity of the eluent is crucial. Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running the column. An ideal solvent system will give your product an Rf value of 0.2-0.4.[2] For nitroaniline derivatives, mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are commonly used.[1][3]
Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry method is generally preferred for packing to achieve a homogenous column bed.[1]
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column with too much sample can lead to poor separation.
Flow Rate: A slower flow rate generally results in better separation as it allows for proper equilibration between the stationary and mobile phases.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-Fluoro-N-isopropyl-2-nitroaniline?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as the formation of positional isomers, and degradation products. The synthesis of nitroanilines can sometimes lead to a mixture of ortho, meta, and para isomers, which can be challenging to separate due to their similar polarities.[4]
Q2: What are the recommended solvent systems for the purification of 5-Fluoro-N-isopropyl-2-nitroaniline by recrystallization and column chromatography?
A2: While specific data for 5-Fluoro-N-isopropyl-2-nitroaniline is not extensively published, suitable solvent systems can be inferred from protocols for similar nitroaniline compounds. The following table provides a starting point for solvent screening.
Purification Method
Recommended Solvents/Solvent Systems
Notes
Recrystallization
Ethanol, Methanol, Isopropanol, or mixtures with water.[2][3]
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
The ratio of the solvents should be optimized using TLC to achieve an Rf value of 0.2-0.4 for the product.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective and rapid technique to monitor the purification process. By spotting the crude mixture, the fractions collected from the column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from your desired compound. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[5]
Experimental Protocols
General Protocol for Recrystallization:
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Fluoro-N-isopropyl-2-nitroaniline in a minimal amount of a suitable hot solvent.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Protocol for Column Chromatography:
Solvent System Selection: Determine the optimal mobile phase composition using TLC.
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and pour it into the chromatography column, ensuring even packing.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
Fraction Collection: Collect fractions in separate test tubes or flasks.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Fluoro-N-isopropyl-2-nitroaniline.
Visualizations
Caption: Troubleshooting workflow for the purification of 5-Fluoro-N-isopropyl-2-nitroaniline.
Optimizing reaction yield for 5-Fluoro-N-isopropyl-2-nitroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline. The following information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline. The following information is based on established chemical principles and analogous reactions, providing a framework for troubleshooting and yield optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline, which is typically achieved through the N-isopropylation of 5-fluoro-2-nitroaniline.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the N-isopropylation of 5-fluoro-2-nitroaniline can stem from several factors related to the reactants, reaction conditions, and work-up procedure.
Low Nucleophilicity of the Starting Material: The electron-withdrawing nature of the nitro and fluoro groups on the aniline ring decreases the nucleophilicity of the amine, making it less reactive.
Solution: Employ more forcing reaction conditions, such as higher temperatures and longer reaction times. Ensure a sufficiently strong base is used to deprotonate the aniline, increasing its nucleophilicity.
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.
Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious of potential side reactions at excessively high temperatures.
Inappropriate Solvent: The choice of solvent is crucial for reaction success.
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents can help to dissolve the reactants and stabilize any charged intermediates, thereby accelerating the reaction rate.
Suboptimal Base: The base may not be strong enough to effectively deprotonate the weakly nucleophilic aniline.
Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be more effective.
Poor Quality of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.
Solution: Ensure that 5-fluoro-2-nitroaniline is pure and that the solvent is anhydrous, as water can react with the base and hinder the reaction.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
A2: The most common byproduct in this reaction is the N,N-diisopropyl-5-fluoro-2-nitroaniline, resulting from over-alkylation.
Cause: The mono-alkylated product, 5-Fluoro-N-isopropyl-2-nitroaniline, can react further with the isopropyl halide to form the dialkylated product.
Minimization Strategies:
Stoichiometry Control: Use a molar excess of the 5-fluoro-2-nitroaniline relative to the isopropyl halide. This increases the probability of the alkylating agent reacting with the primary amine rather than the mono-alkylated secondary amine.
Controlled Addition: Add the isopropyl halide slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.
Reaction Monitoring: Carefully monitor the reaction progress by TLC. Stop the reaction once the starting material is consumed and before a significant amount of the dialkylated product is formed.
Q3: The reaction is not proceeding to completion, even after an extended period. What can I do?
A3: If the reaction stalls, consider the following:
Reactivity of the Alkylating Agent: Isopropyl chloride is less reactive than isopropyl bromide, which is less reactive than isopropyl iodide.
Solution: If using a less reactive isopropyl halide, consider switching to a more reactive one (e.g., from bromide to iodide) to increase the reaction rate.
Base Strength and Solubility: The base may not be sufficiently strong or soluble in the reaction medium.
Solution: As mentioned previously, switch to a stronger base. Additionally, ensure adequate stirring to maximize the interaction between the reactants and the base.
Data Presentation: Optimizing Reaction Conditions
Parameter
Condition 1 (Milder)
Condition 2 (Forcing)
Expected Outcome & Remarks
Isopropyl Halide
Isopropyl bromide
Isopropyl iodide
Iodide is more reactive and may increase the reaction rate, but is also more expensive.
Base
K₂CO₃ (2 equivalents)
NaH or t-BuOK (1.5 equivalents)
Stronger bases can significantly improve the yield for poorly nucleophilic anilines.
Solvent
Acetonitrile
DMF
DMF has a higher boiling point and can be used for reactions requiring higher temperatures.
Temperature
80 °C
120 °C
Higher temperatures generally lead to faster reactions but may also increase byproduct formation.
Reaction Time
12-24 hours
4-8 hours
Monitor by TLC to determine the optimal reaction time.
Stoichiometry (Aniline:Halide)
1.2 : 1
1.5 : 1
An excess of the aniline helps to minimize dialkylation.
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.
Protocol 1: Synthesis of 5-Fluoro-2-nitroaniline from 2,4-Difluoronitrobenzene
This initial step is often required to produce the starting material for the N-isopropylation.
Reaction Setup: In a 500 mL reaction flask, add 127.5 g of concentrated ammonia water.
Addition of Reactant: At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene to the flask with stirring.
Reaction: Slowly heat the mixture to 40°C and maintain this temperature for 3 hours. Monitor the disappearance of the starting material by TLC.
Crystallization and Isolation: After the reaction is complete, cool the mixture to 5-10°C with continuous stirring to induce crystallization.
Filtration: Filter the resulting solid to obtain 5-fluoro-2-nitroaniline. A typical yield for this step is around 98%.[1]
Protocol 2: N-isopropylation of 5-Fluoro-2-nitroaniline
This protocol describes the core reaction to synthesize the target compound.
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-nitroaniline (1 equivalent).
Addition of Base and Solvent: Add anhydrous potassium carbonate (2 equivalents) and a suitable volume of anhydrous DMF or acetonitrile to the flask.
Addition of Alkylating Agent: While stirring the suspension, slowly add isopropyl bromide or isopropyl iodide (1.1 equivalents) dropwise at room temperature.
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-Fluoro-N-isopropyl-2-nitroaniline.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and optimization of 5-Fluoro-N-isopropyl-2-nitroaniline.
Caption: Workflow for the synthesis and optimization of 5-Fluoro-N-isopropyl-2-nitroaniline.
Logical Relationship of Troubleshooting Steps
The following diagram outlines the logical decision-making process for troubleshooting common issues in the synthesis.
Caption: Decision tree for troubleshooting the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.
Technical Support Center: Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-N-isopropyl-2-nitro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline?
A1: The synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, 2,4-difluoronitrobenzene is treated with isopropylamine. The isopropylamine acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing one of the fluorine atoms. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most common side reactions include:
Formation of the ortho-isomer: Nucleophilic attack at the fluorine atom ortho to the nitro group can lead to the formation of 3-Fluoro-N-isopropyl-2-nitroaniline.
Di-substitution: Reaction of both fluorine atoms with isopropylamine can result in the formation of N,N'-diisopropyl-2-nitro-1,4-phenylenediamine.
Reaction with residual water: If the reaction conditions are not sufficiently anhydrous, water can react with the starting material to form 5-fluoro-2-nitrophenol.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress and identifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated impurities.
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the reaction progress in real-time.
Troubleshooting Guides
Below are common issues encountered during the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline, along with their potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
Potential Cause
Troubleshooting Steps
Incomplete Reaction
- Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. - Temperature: Gradually increase the reaction temperature. SNAr reactions are often favored by heating. - Stoichiometry: Ensure the correct molar ratio of isopropylamine to 2,4-difluoronitrobenzene is used. A slight excess of the amine may be beneficial.
Side Reactions
- Formation of ortho-isomer: The ratio of para to ortho substitution is influenced by the reaction solvent and temperature. Lower temperatures may favor the desired para-isomer. Screening different solvents (e.g., ethanol, DMSO, DMF) can help optimize selectivity. - Di-substitution: Use a controlled amount of isopropylamine (closer to a 1:1 molar ratio with the starting material). Adding the amine dropwise to the reaction mixture can also help to minimize this.
Product Loss During Workup
- Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the aniline product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize recovery. - Purification: Minimize losses during column chromatography by using an appropriate solvent system and careful fraction collection.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity
Identification
Troubleshooting and Purification
Unreacted 2,4-difluoronitrobenzene
Typically observed as a distinct spot on TLC and a separate peak in HPLC/GC analysis.
- Reaction Optimization: Drive the reaction to completion by increasing the reaction time, temperature, or the amount of isopropylamine. - Purification: This starting material can usually be separated from the product by silica gel column chromatography.
May co-elute with the desired product in some chromatographic systems. Requires careful optimization of the HPLC or GC method for separation. NMR spectroscopy is crucial for definitive identification.
- Reaction Control: As mentioned, lower reaction temperatures can improve para-selectivity. - Purification: Separation of positional isomers can be challenging. Fractional crystallization or preparative HPLC may be necessary.
N,N'-diisopropyl-2-nitro-1,4-phenylenediamine
Has a higher molecular weight, which can be confirmed by MS. It will also have a different retention time in chromatography.
- Stoichiometric Control: Use a strict 1:1 molar ratio of reactants or a slight excess of the difluoronitrobenzene. - Purification: This byproduct is generally more polar than the desired product and can be separated by column chromatography.
5-fluoro-2-nitrophenol
Can be identified by its acidic nature and characteristic spectroscopic data (e.g., a broad -OH peak in the ¹H NMR spectrum).
- Anhydrous Conditions: Ensure all solvents and reagents are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). - Purification: This phenolic impurity can be removed by an aqueous base wash (e.g., with sodium bicarbonate solution) during the workup.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline based on typical SNAr reactions of 2,4-difluoronitrobenzene with amines. Actual results may vary based on specific experimental conditions.
General Protocol for the Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
This protocol is a general guideline based on the synthesis of similar fluoro-nitroaniline compounds.[7] Optimization may be required.
Materials:
2,4-Difluoronitrobenzene
Isopropylamine
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide)
Base (e.g., Potassium carbonate or Triethylamine, optional)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoronitrobenzene (1.0 eq) in the chosen anhydrous solvent.
Add isopropylamine (1.0-1.2 eq) to the solution. If a base is used, add it at this stage (e.g., K₂CO₃, 1.5 eq).
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the purified product by NMR, MS, and HPLC.
Mandatory Visualizations
Caption: Main reaction and side product formation.
Caption: Troubleshooting workflow for synthesis issues.
Stability issues of 5-Fluoro-N-isopropyl-2-nitroaniline in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-N-iso...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-N-isopropyl-2-nitroaniline in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for 5-Fluoro-N-isopropyl-2-nitroaniline?
For long-term storage, it is recommended to store 5-Fluoro-N-isopropyl-2-nitroaniline at -20°C in a tightly sealed container.[1] For short-term use, some suppliers suggest storage at room temperature.[2] Always refer to the manufacturer's specific recommendations. To ensure maximum product recovery, it is advisable to centrifuge the vial before opening.[1]
Q2: What is the general solubility profile of 5-Fluoro-N-isopropyl-2-nitroaniline?
While specific quantitative solubility data for 5-Fluoro-N-isopropyl-2-nitroaniline is limited in publicly available literature, its solubility can be inferred from structurally similar nitroaniline compounds. Generally, it is expected to have low solubility in water but good solubility in common organic solvents.
Table 1: Predicted Qualitative Solubility of 5-Fluoro-N-isopropyl-2-nitroaniline
Solvent
Predicted Solubility
Dimethyl Sulfoxide (DMSO)
Soluble
N,N-Dimethylformamide (DMF)
Soluble
Acetone
Soluble
Acetonitrile
Soluble
Ethanol
Soluble
Methanol
Soluble
Water
Low to Insoluble
Q3: What are the primary factors that can affect the stability of 5-Fluoro-N-isopropyl-2-nitroaniline in solution?
The stability of 5-Fluoro-N-isopropyl-2-nitroaniline in solution can be influenced by several factors, primarily:
Light Exposure: Nitroaromatic compounds are known to be susceptible to photodegradation, especially under UV light.
pH: Extreme pH conditions (highly acidic or basic) may lead to hydrolysis of the aniline functional group.
Temperature: Elevated temperatures can accelerate degradation.
Presence of Oxidizing Agents: Strong oxidizing agents can promote the degradation of the molecule.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for 5-Fluoro-N-isopropyl-2-nitroaniline have not been extensively documented, nitroaromatic compounds can undergo photodegradation, potentially leading to the formation of various photoproducts. Hydrolysis under harsh acidic or basic conditions is also a possibility.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving 5-Fluoro-N-isopropyl-2-nitroaniline, with a focus on stability-related problems.
Table 2: Troubleshooting Common Experimental Issues
Issue
Possible Cause
Recommended Solution
Inconsistent or lower-than-expected experimental results
Degradation of the compound in the stock solution or experimental buffer.
- Prepare fresh stock solutions in a suitable dry, organic solvent (e.g., DMSO, DMF) before each experiment.- Store stock solutions at -20°C or lower and protect from light.- Minimize the time the compound is in aqueous buffers.- Perform a stability check of the compound in your experimental buffer under your specific conditions (time, temperature, light).
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS)
Formation of degradation products due to light exposure, temperature, or reactive reagents.
- Protect all solutions containing the compound from direct light using amber vials or by covering them with aluminum foil.- Avoid high temperatures during sample preparation and analysis, unless required by the protocol.- Ensure the purity of solvents and reagents to avoid unwanted side reactions.
Precipitation of the compound in aqueous buffers
Low aqueous solubility.
- Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the final desired concentration.- Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1%).- Gentle warming and sonication may aid in dissolution, but be cautious of potential thermal degradation.
Color change of the solution over time
Potential degradation of the compound.
- This can be an indicator of instability. Prepare fresh solutions and protect them from light and heat.- Analyze the solution using techniques like UV-Vis spectroscopy or LC-MS to identify any changes in the chemical profile.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC-UV
This protocol provides a general method to evaluate the stability of 5-Fluoro-N-isopropyl-2-nitroaniline in a specific solvent or buffer.
Preparation of Stock Solution: Prepare a stock solution of 5-Fluoro-N-isopropyl-2-nitroaniline (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the solvent or buffer system you wish to test (e.g., phosphate-buffered saline, cell culture media).
Incubation: Aliquot the test solution into several vials. Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 37°C in the dark).
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
HPLC-UV Analysis:
Inject the aliquot into an HPLC system equipped with a UV detector.
Use a suitable C18 reverse-phase column.
Employ a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation.
Monitor the peak area of the parent compound at its maximum absorbance wavelength.
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. This will provide an indication of the compound's stability under the tested conditions.
Visualizations
Below are diagrams illustrating common experimental workflows where 5-Fluoro-N-isopropyl-2-nitroaniline is utilized.
Caption: General workflow for the synthesis and application of a PROTAC using 5-Fluoro-N-isopropyl-2-nitroaniline as a building block.
Caption: Synthetic workflow for the preparation of fluorinated benzimidazole derivatives from 5-Fluoro-N-isopropyl-2-nitroaniline.
Technical Support Center: Overcoming Poor Solubility of 5-Fluoro-N-isopropyl-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubili...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 5-Fluoro-N-isopropyl-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline?
Q2: What is the expected solubility profile of 5-Fluoro-N-isopropyl-2-nitroaniline based on its structure?
Based on the structure, which includes a polar nitro group, a moderately polar fluoro group, and a nonpolar isopropyl group attached to an aniline backbone, the following solubility profile is expected:
Poor aqueous solubility: The aromatic ring and the isopropyl group contribute to its hydrophobicity, likely resulting in low solubility in water and aqueous buffers.
Solubility in organic solvents: It is expected to have better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and acetone. Its solubility in non-polar solvents like hexane is likely to be limited.
Q3: Can I get a predicted solubility value for 5-Fluoro-N-isopropyl-2-nitroaniline?
While experimentally determined values are not available, several online cheminformatics tools can predict the solubility of organic molecules based on their structure. These tools use algorithms like Quantitative Structure-Property Relationship (QSPR) models to provide an estimated solubility in water and some organic solvents. Researchers can use these predictions as a starting point for their experiments. Some platforms that offer such tools include ChemAxon, ACD/Labs, and various virtual computational chemistry laboratories.[4][5][6]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges encountered during experiments with 5-Fluoro-N-isopropyl-2-nitroaniline.
Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of the solution. Here’s a step-by-step approach to troubleshoot this problem:
Step 1: Optimize the Dilution Technique
Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations of the compound, which can lead to precipitation.
Step 2: Employ Co-solvents
Incorporating a water-miscible organic solvent into your final aqueous solution can increase the solubility of your compound.
Recommended Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol (PEG), such as PEG 300 or PEG 400.
Protocol: Prepare a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%). Add your stock solution to these co-solvent-containing buffers and observe for precipitation.
Important Note: Keep the final concentration of the organic co-solvent in your assay as low as possible (typically <1% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.
Step 3: Adjust the pH
For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility by shifting the equilibrium towards the more soluble ionized form. Although 5-Fluoro-N-isopropyl-2-nitroaniline is a weak base, pH adjustment may have a modest effect on its solubility.
Step 4: Use Surfactants
Non-ionic surfactants can be used to increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the compound.
Recommended Surfactants: Tween® 80 or Polysorbate 20.
Protocol: Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01-0.1%). Add the compound's stock solution to the surfactant-containing buffer.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method is a high-throughput approach to estimate the solubility of a compound that is first dissolved in an organic solvent.
Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-Fluoro-N-isopropyl-2-nitroaniline in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations.
Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of your aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
Transfer: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions from the first plate to the corresponding wells of the second plate containing the aqueous buffer.
Incubation and Shaking: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates precipitation. Alternatively, filter the samples and analyze the filtrate by UV-Vis spectroscopy or LC-MS to quantify the amount of dissolved compound. The highest concentration that does not show precipitation is considered the kinetic solubility.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This "shake-flask" method determines the solubility of the solid compound in a solvent at equilibrium.
Preparation: Add an excess amount of solid 5-Fluoro-N-isopropyl-2-nitroaniline to a series of vials, each containing a different solvent of interest (e.g., water, PBS, ethanol, acetone).
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
Experimental Workflow for Solubility Determination
Caption: Workflows for kinetic and thermodynamic solubility determination.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of 5-Fluoro-N-isopropyl-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of 5-Fluoro-N-isopropyl-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for 5-Fluoro-N-isopropyl-2-nitroaniline?
A1: The expected ¹H NMR spectrum will show signals for the aromatic protons, the N-H proton of the amine, and the protons of the N-isopropyl group. The aromatic region is expected to display three signals corresponding to the three protons on the substituted benzene ring. The isopropyl group should exhibit a septet for the CH proton and a doublet for the two methyl groups. The N-H proton will likely appear as a broad singlet.
Q2: I am not seeing the N-H proton signal. Is this normal?
A2: Yes, the absence or significant broadening of an N-H proton signal is common. This can be due to proton exchange with residual water in the deuterated solvent. To confirm its presence, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish.
Q3: My aromatic signals are overlapping and difficult to interpret. What can I do?
A3: Overlapping aromatic signals can be addressed by a few methods. Trying a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts and may resolve the signals.[1] Alternatively, running the experiment on a higher-field NMR spectrometer will increase the spectral dispersion and can help in resolving closely spaced peaks.
Q4: The baseline of my spectrum is noisy. How can I improve the signal-to-noise ratio?
A4: A poor signal-to-noise ratio can be improved by increasing the number of scans, which averages out the random noise. You can also increase the concentration of your sample, ensuring it is fully dissolved.[2] For ¹³C NMR, which is inherently less sensitive, a higher concentration and a greater number of scans are often necessary.[2]
Q5: I see unexpected peaks in my spectrum. What could be the cause?
A5: Unexpected peaks are often due to impurities. These can include residual solvents from your reaction or purification (e.g., ethyl acetate, dichloromethane), grease from glassware, or byproducts from the synthesis.[1] Comparing the chemical shifts of the unknown peaks to common solvent charts can help in their identification. If the impurity is a synthetic byproduct, further purification of your sample is required.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR spectrum interpretation of 5-Fluoro-N-isopropyl-2-nitroaniline.
Issue
Possible Cause(s)
Recommended Solution(s)
Broad Peaks
- Poor shimming- Sample is not homogenous (undissolved solids)- Sample is too concentrated- Presence of paramagnetic impurities
- Re-shim the spectrometer.- Ensure the sample is fully dissolved. Filter if necessary.[2][3]- Dilute the sample.- Remove paramagnetic impurities through filtration or column chromatography.[3]
- Use a different solvent to resolve peaks.[1]- Carefully re-phase the spectrum.- Correct the baseline of the spectrum.
Complex Isopropyl Signal
- Second-order effects where the chemical shift difference between the CH and CH₃ protons is comparable to the coupling constant.
- This is a known phenomenon and does not indicate an incorrect structure.[4] Simulation software can be used to confirm the pattern. Running the sample on a higher-field spectrometer may simplify the spectrum to a first-order pattern.
Unexpected Splitting in Aromatic Region
- Long-range couplings (e.g., ⁴J) may be resolved.- Presence of an impurity with a similar structure.
- Analyze the coupling constants carefully to see if they match expected long-range coupling values.- Re-purify the sample and re-acquire the spectrum.
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR data for 5-Fluoro-N-isopropyl-2-nitroaniline based on the analysis of similar compounds. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹H NMR Data
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
H-3
7.8 - 8.2
dd
³J(H3-H4) ≈ 9.0, ⁴J(H3-F5) ≈ 2.5
H-6
6.8 - 7.2
dd
³J(H6-H4) ≈ 9.0, ³J(H6-F5) ≈ 9.0
H-4
6.5 - 6.9
ddd
³J(H4-H3) ≈ 9.0, ³J(H4-H6) ≈ 9.0, ⁴J(H4-F5) ≈ 4.5
N-H
5.0 - 6.0
br s
-
CH (isopropyl)
3.5 - 4.0
septet
³J(CH-CH₃) ≈ 6.5
CH₃ (isopropyl)
1.2 - 1.5
d
³J(CH₃-CH) ≈ 6.5
Predicted ¹³C NMR Data
Carbon
Predicted Chemical Shift (ppm)
C-2
145 - 150
C-5
155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)
C-1
135 - 140
C-4
110 - 115 (d, ³J(C-F) ≈ 7-8 Hz)
C-6
105 - 110 (d, ²J(C-F) ≈ 20-25 Hz)
C-3
120 - 125 (d, ⁴J(C-F) ≈ 3-4 Hz)
CH (isopropyl)
45 - 50
CH₃ (isopropyl)
20 - 25
Experimental Protocol: NMR Sample Preparation and Acquisition
A high-quality NMR spectrum is crucial for accurate interpretation. Follow this detailed protocol for sample preparation and data acquisition.
Materials:
5-Fluoro-N-isopropyl-2-nitroaniline (5-10 mg for ¹H, 20-50 mg for ¹³C)
Sample Weighing: Accurately weigh the desired amount of 5-Fluoro-N-isopropyl-2-nitroaniline into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]
Dissolution: Vortex the vial until the sample is completely dissolved. If the sample does not fully dissolve, gentle heating may be applied. If solids persist, filter the solution through a pipette with a cotton or glass wool plug into the NMR tube to avoid particulate matter which can interfere with shimming.[2]
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.
NMR Spectrometer Setup:
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Set the appropriate spectral width and acquisition time.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
Set up a standard proton-decoupled ¹³C experiment.
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Process the data similarly to the ¹H spectrum.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the interpretation of an NMR spectrum.
Caption: Troubleshooting workflow for NMR spectrum interpretation.
Improving the efficiency of 5-Fluoro-N-isopropyl-2-nitroaniline reactions
Welcome to the technical support center for reactions involving 5-Fluoro-N-isopropyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assis...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for reactions involving 5-Fluoro-N-isopropyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to improve the efficiency and success of your reactions.
This section addresses specific issues you might encounter during the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline, primarily focusing on the common synthetic route of nucleophilic aromatic substitution (SNAr).
Q1: My reaction to synthesize 5-Fluoro-N-isopropyl-2-nitroaniline is showing low yield. What are the potential causes and how can I improve it?
Low yield in the synthesis, which is typically a nucleophilic aromatic substitution (SNAr) of a di-halogenated nitrobenzene with isopropylamine, can be attributed to several factors:
Insufficient Activation of the Aromatic Ring: The aromatic ring must be sufficiently electron-deficient to be attacked by the amine. The presence of a strong electron-withdrawing group (like the nitro group) ortho or para to the leaving group (fluorine) is crucial for activating the ring.[1][2][3]
Poor Leaving Group Ability: In the context of SNAr reactions, fluoride is often an excellent leaving group due to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack.[1][2][4] If you are using a different halogen, consider switching to a fluoro-substituted starting material.
Inadequate Reaction Conditions: Temperature, reaction time, and solvent choice are critical. SNAr reactions often require heat to proceed at a reasonable rate. The solvent should be polar and aprotic, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to dissolve the reactants and facilitate the reaction without interfering.
Suboptimal Base: A base is often used to deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3) or triethylamine (Et3N). The choice and amount of base can significantly impact the reaction rate and yield.
Troubleshooting Steps:
Verify Starting Material Quality: Ensure your starting materials, particularly the di-halogenated nitrobenzene and isopropylamine, are pure and dry.
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and side product formation.
Screen Solvents: If the reaction is sluggish, consider screening other polar aprotic solvents.
Adjust Base Stoichiometry: Vary the amount of base used. Too little base may result in incomplete reaction, while too much can lead to side reactions.
Q2: I'm observing multiple spots on my TLC, suggesting the formation of impurities. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue. Here are some potential side reactions and strategies to mitigate them:
Di-substitution: If the starting material has more than one leaving group, the product can react further to give a di-substituted product. To minimize this, use a stoichiometric amount or a slight excess of the isopropylamine.
Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to undesired byproducts. Use the lowest effective temperature and ensure high-purity solvents.
Hydrolysis of the Starting Material: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a hydroxylated byproduct. Ensure all reagents and solvents are anhydrous.
Benzyne Formation: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[1] This is less common with activated aryl halides but can be a concern with strong bases like sodium amide. Consider using a weaker base if this is suspected.
Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?
A slow reaction rate is often due to suboptimal reaction conditions or insufficient activation.
Increase Temperature: As mentioned, increasing the temperature is a common way to accelerate the reaction. However, be mindful of potential side reactions at higher temperatures.
Use a More Polar Solvent: A more polar aprotic solvent can better solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and lowering the activation energy of the rate-determining step.[3][4][5]
Increase Nucleophile Concentration: A higher concentration of isopropylamine can increase the reaction rate.
Add a Phase-Transfer Catalyst: In cases where the reactants are in different phases, a phase-transfer catalyst can facilitate the reaction.
Experimental Protocols
The following is a generalized protocol for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline via a nucleophilic aromatic substitution reaction.
Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline from 2,4-Difluoronitrobenzene
This procedure is based on the general principles of nucleophilic aromatic substitution on activated aryl halides.
Materials:
2,4-Difluoronitrobenzene
Isopropylamine
Potassium Carbonate (K2CO3)
Dimethyl Sulfoxide (DMSO)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
To a solution of 2,4-difluoronitrobenzene (1 equivalent) in DMSO, add potassium carbonate (1.5 equivalents).
Add isopropylamine (1.2 equivalents) dropwise to the mixture at room temperature.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Parameter
Condition
Rationale
Starting Material
2,4-Difluoronitrobenzene
The fluorine at the 4-position is activated by the para-nitro group for nucleophilic substitution.
Nucleophile
Isopropylamine
The amine that provides the N-isopropyl group in the final product.
Base
Potassium Carbonate
Acts as a proton scavenger to deprotonate the amine, increasing its nucleophilicity.
Solvent
DMSO
A polar aprotic solvent that facilitates the SNAr reaction.
Temperature
80-100 °C
Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Work-up
Aqueous extraction
To remove the DMSO, excess base, and other water-soluble impurities.
Purification
Column Chromatography
To isolate the desired product from any remaining starting materials and side products.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline.
Technical Support Center: Degradation Pathways of 5-Fluoro-N-isopropyl-2-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Fluoro-N-isopropyl-2-nitroaniline. The information herein is des...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Fluoro-N-isopropyl-2-nitroaniline. The information herein is designed to assist with experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for 5-Fluoro-N-isopropyl-2-nitroaniline under forced degradation conditions?
A1: Based on the structure of 5-Fluoro-N-isopropyl-2-nitroaniline, the following degradation pathways are likely to be observed under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress):
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of a nitroso intermediate, followed by further reduction to a hydroxylamino and ultimately an amino group. This is a common pathway for nitroaromatic compounds.
Hydrolysis of the Fluoro Group: Under strong acidic or basic conditions, the fluorine atom may be displaced by a hydroxyl group, leading to the formation of a phenol derivative.
Oxidation of the Isopropyl Group: The isopropyl group can be a target for oxidation, potentially forming a secondary alcohol, which could be further oxidized to a ketone.
Ring Modifications: Under harsh conditions, cleavage of the aromatic ring or polymerization may occur, though these are generally considered secondary degradation pathways.
Q2: Which analytical techniques are most suitable for studying the degradation of 5-Fluoro-N-isopropyl-2-nitroaniline?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating the parent compound from its degradation products and for quantification. A reverse-phase C18 column is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of degradation products by providing molecular weight information and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the precise structure of isolated degradation products.
Q3: What is a reasonable starting point for the concentration of 5-Fluoro-N-isopropyl-2-nitroaniline in forced degradation studies?
A3: A typical starting concentration for the drug substance in solution is in the range of 100-1000 µg/mL. The optimal concentration will depend on the sensitivity of your analytical methods.
Troubleshooting Guides
Issue
Potential Cause(s)
Recommended Solution(s)
No degradation observed under stress conditions.
The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.
Increase the concentration of the stressor (e.g., use a higher concentration of acid/base/oxidizing agent). Extend the duration of the stress study. Increase the temperature.
Multiple, poorly resolved peaks in the chromatogram.
The chromatographic method is not optimized for the separation of the degradation products. The degradation has resulted in a complex mixture of products.
Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. Try a column with a different selectivity (e.g., a phenyl-hexyl column).
Mass spectrometry data shows no clear molecular ions for some degradation products.
The degradation products may not ionize well under the chosen MS conditions. The degradation products may be unstable in the ion source.
Try different ionization sources (e.g., APCI instead of ESI). Optimize the MS parameters (e.g., fragmentor voltage, gas temperatures).
Inconsistent results between replicate experiments.
Variability in sample preparation. Instability of degradation products. Fluctuation in experimental conditions (e.g., temperature, light exposure).
Ensure accurate and consistent sample preparation. Analyze samples immediately after preparation, or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). Tightly control all experimental parameters.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of 5-Fluoro-N-isopropyl-2-nitroaniline.
Stress Condition
Duration
Temperature
% Degradation of Parent Compound
Major Degradation Product(s) (% of Total Degradants)
0.1 M HCl
24 hours
80 °C
15%
DP1 (45%), DP2 (30%)
0.1 M NaOH
8 hours
60 °C
25%
DP3 (60%), DP1 (20%)
6% H₂O₂
24 hours
Room Temp
10%
DP4 (50%), DP2 (25%)
Photolytic (UV)
7 days
Room Temp
5%
DP5 (70%)
Thermal (Dry Heat)
48 hours
105 °C
8%
DP2 (40%), DP4 (35%)
DP1, DP2, etc., represent different degradation products.
Experimental Protocols
Forced Degradation Study Protocol
Preparation of Stock Solution: Prepare a stock solution of 5-Fluoro-N-isopropyl-2-nitroaniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 80°C. Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw aliquots at specified intervals, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw aliquots at various time points and dilute with mobile phase for analysis.
Photolytic Degradation: Expose a solution of the compound (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 105°C. Sample the solid at various time points, dissolve in a suitable solvent, and dilute to the target concentration for analysis.
HPLC-UV Analytical Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: 254 nm
Column Temperature: 30 °C
Visualizations
Caption: Potential degradation pathways of 5-Fluoro-N-isopropyl-2-nitroaniline.
Caption: General experimental workflow for a forced degradation study.
Reference Data & Comparative Studies
Validation
A Comparative Analysis of 5-Fluoro-N-isopropyl-2-nitroaniline and Related Nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 5-Fluoro-N-isopropyl-2-nitroaniline with other structurally related nitroaniline derivatives. The information...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Fluoro-N-isopropyl-2-nitroaniline with other structurally related nitroaniline derivatives. The information presented is supported by available experimental data to assist researchers in selecting the appropriate chemical intermediate for their specific applications in synthesis, medicinal chemistry, and materials science.
Overview of Nitroaniline Derivatives
Nitroanilines are a class of organic compounds characterized by a benzene ring substituted with both an amino (-NH₂) group and a nitro (-NO₂) group. These compounds are critical building blocks in various industrial and research applications. The positions of the substituents on the aniline ring, along with the presence of other functional groups like halogens or alkyl chains, significantly influence their chemical reactivity, physical properties, and biological activity. They are widely used as intermediates in the synthesis of dyes, pigments, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[1][2][3] The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group create a versatile platform for a wide range of chemical transformations.
Physicochemical Properties: A Comparative Table
The introduction of different functional groups—specifically the fluorine atom and the N-isopropyl group—alters the physicochemical properties of the parent 2-nitroaniline molecule. The following table summarizes key quantitative data for 5-Fluoro-N-isopropyl-2-nitroaniline and selected comparator compounds.
Effect of N-isopropyl group: The addition of an isopropyl group to the amine (comparing 5-Fluoro-N-isopropyl-2-nitroaniline to its hypothetical non-isopropylated counterpart, or N-isopropyl-2-nitroaniline to 2-nitroaniline) significantly increases the molecular weight. This addition enhances lipophilicity, a property often desired in drug candidates to improve metabolic stability and membrane permeability.[1]
Effect of Fluorine: The fluorine atom, as seen in 4-Fluoro-2-nitroaniline, increases the molecular weight and melting point compared to the parent 2-nitroaniline. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's electronic properties and can enhance binding affinity to biological targets.[1]
Combined Effects: 5-Fluoro-N-isopropyl-2-nitroaniline combines both modifications, resulting in the highest molecular weight in this series. Its designation as a "Protein Degrader Building Block" suggests its utility in the synthesis of complex molecules for targeted protein degradation, a cutting-edge area of drug discovery.[4]
Synthesis and Logical Relationships
Nitroaniline derivatives are typically synthesized via two main pathways: the nitration of a substituted aniline or the amination of a substituted nitrobenzene. The choice of pathway depends on the desired substitution pattern and the directing effects of the existing functional groups.
Caption: General synthetic workflows for nitroaniline derivatives.
The structural relationships between the compared molecules can be visualized as a stepwise addition of functional groups to a core structure. This illustrates how synthetic complexity increases to achieve specific physicochemical properties.
Caption: Structural relationships among the analyzed nitroanilines.
Applications
2-Nitroaniline: Primarily serves as a precursor for o-phenylenediamine, which is then used to create benzimidazoles for pharmaceuticals.[10] It is also a key intermediate for azo dyes.[2]
Fluoro-Nitroanilines (e.g., 4-Fluoro-2-nitroaniline, 5-Fluoro-2-nitroaniline): The presence of fluorine makes these compounds valuable in the synthesis of pharmaceuticals and agrochemicals.[1][3] Fluorine can enhance metabolic stability and binding affinity.[1] For example, 4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate for the cancer drug Mereletinib.[17] 2-Fluoro-5-nitroaniline is a known starting material for herbicides.[18]
N-isopropyl-Nitroanilines: The isopropyl group increases lipophilicity. 5-Fluoro-N-isopropyl-2-nitroaniline is specifically noted for its use as a building block for protein degraders, indicating its application in advanced medicinal chemistry for creating molecules like PROTACs (Proteolysis-targeting chimeras).[4]
Experimental Protocol: Synthesis of 2-Fluoro-5-nitroaniline
This protocol details the selective reduction of 2,4-dinitrofluorobenzene to synthesize 2-fluoro-5-nitroaniline, as described in patent literature.[18] This method is representative of synthetic procedures for this class of compounds.
Objective: To selectively reduce the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron in the presence of an acid.[18]
A solution of 2,4-dinitrofluorobenzene (1 equivalent) is prepared in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol).
Powdered iron (2.5 to 4 molar equivalents) is added to the solution.[18]
The mixture is heated, and an acid (e.g., acetic acid or hydrochloric acid) is added portion-wise to initiate and sustain the reaction.
The reaction is monitored (e.g., by TLC) until the starting material is consumed.
After completion, the reaction mixture is cooled and made alkaline with an aqueous sodium hydroxide solution.
The product is extracted into an organic solvent, such as ethyl acetate.[18]
The combined organic extracts are washed with water and then with a saturated sodium chloride solution.[18]
The organic layer is dried over anhydrous magnesium sulfate and filtered.[18]
The solvent is removed under reduced pressure to yield the crude product.
The crude product is purified by silica gel column chromatography to isolate the desired 2-fluoro-5-nitroaniline.[18]
Conclusion
The selection of a nitroaniline derivative is highly dependent on the specific synthetic goal.
2-Nitroaniline serves as a fundamental, cost-effective starting point for various industrial syntheses.
4-Fluoro-2-nitroaniline offers the advantages of fluorine substitution, making it ideal for creating pharmaceutical and agrochemical candidates with potentially enhanced biological activity.
5-Fluoro-N-isopropyl-2-nitroaniline is a specialized, higher-value intermediate. Its combination of a fluoro group and an N-alkyl group makes it particularly suited for the synthesis of complex, modern therapeutics such as targeted protein degraders, where precise modulation of lipophilicity and metabolic stability is critical.
Researchers should consider the final application's requirements for properties like molecular weight, lipophilicity, and potential for hydrogen bonding when choosing the most appropriate nitroaniline building block.
A Comparative Guide to the Synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two synthetic methodologies for the preparation of 5-Fluoro-N-isopropyl-2-nitroaniline, a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic methodologies for the preparation of 5-Fluoro-N-isopropyl-2-nitroaniline, a key intermediate in pharmaceutical and agrochemical research. The following sections present a detailed examination of two plausible synthetic routes, including experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline is a substituted nitroaniline derivative of interest in the development of novel bioactive molecules. The presence of a fluorine atom, a nitro group, and an isopropylamino substituent provides a unique combination of electronic and steric properties, making it a valuable building block for medicinal chemistry and material science. This guide evaluates two distinct synthetic strategies for its preparation:
Method A: N-isopropylation of 5-fluoro-2-nitroaniline. This approach involves the initial synthesis of a key intermediate, 5-fluoro-2-nitroaniline, followed by the introduction of the isopropyl group.
Method B: Nitration of N-isopropyl-3-fluoroaniline. This alternative route begins with the N-isopropylation of 3-fluoroaniline, followed by a regioselective nitration to yield the final product.
The objective of this guide is to provide a clear, data-driven comparison of these two methods to inform synthetic strategy and decision-making in a research and development setting.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthesis methods, offering a direct comparison of their respective advantages and disadvantages.
Parameter
Method A: N-isopropylation of 5-fluoro-2-nitroaniline
Method B: Nitration of N-isopropyl-3-fluoroaniline
Challenging (requires careful separation of isomers)
Experimental Protocols
Method A: N-isopropylation of 5-fluoro-2-nitroaniline
This method is a two-step process starting from commercially available 2,4-difluoronitrobenzene.
Step 1: Synthesis of 5-fluoro-2-nitroaniline
This procedure is adapted from a high-yield synthesis protocol.[1]
To a 500 mL reaction flask, add 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.
With stirring, introduce 42.5 g of ammonia gas at a temperature of 35-40°C.
Maintain the reaction mixture at this temperature for 3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to 5-10°C with stirring to induce crystallization.
Filter the solid product and wash with cold water.
Dry the product to obtain 5-fluoro-2-nitroaniline. Expected yield: ~153.2 g (98.5%).[1]
Step 2: N-isopropylation of 5-fluoro-2-nitroaniline
This protocol is based on general procedures for the N-alkylation of nitroanilines.
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitroaniline (1.0 eq).
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask.
Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the aniline.
While stirring the suspension, add 2-iodopropane (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and pour it into water.
Extract the product with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Fluoro-N-isopropyl-2-nitroaniline.
Method B: Nitration of N-isopropyl-3-fluoroaniline
This two-step method starts with the N-alkylation of 3-fluoroaniline.
Step 1: Synthesis of N-isopropyl-3-fluoroaniline
In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq).
Add 2-iodopropane (1.2 eq) dropwise to the stirring mixture at room temperature.
Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.
Work-up the reaction as described in Method A, Step 2.
Purify the product by column chromatography to obtain N-isopropyl-3-fluoroaniline.
Step 2: Regioselective Nitration of N-isopropyl-3-fluoroaniline
This protocol utilizes tert-butyl nitrite for a more controlled nitration.
In a round-bottom flask, dissolve N-isopropyl-3-fluoroaniline (1.0 eq) in acetonitrile.
Add tert-butyl nitrite (TBN, 3.0 eq) to the solution.
Heat the reaction mixture to 70-80°C for 4-8 hours.
Monitor the formation of the product by TLC. The reaction will likely produce a mixture of 2-nitro and 4-nitro isomers.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
The crude product will be a mixture of regioisomers. Isolate the desired 5-Fluoro-N-isopropyl-2-nitroaniline (ortho-nitro product) from the 3-Fluoro-N-isopropyl-4-nitroaniline (para-nitro product) using preparative column chromatography or crystallization.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two proposed synthesis methods.
Caption: Workflow for Method A: N-isopropylation of 5-fluoro-2-nitroaniline.
Caption: Workflow for Method B: Nitration of N-isopropyl-3-fluoroaniline.
Conclusion
Both Method A and Method B present viable two-step synthetic routes to 5-Fluoro-N-isopropyl-2-nitroaniline.
Method A is characterized by a highly efficient and selective first step, leading to a high overall yield of the final product with straightforward purification. The main challenge lies in the N-isopropylation of the deactivated 5-fluoro-2-nitroaniline, which may require careful optimization of reaction conditions.
Method B offers a potentially faster route, but is hampered by the challenge of regioselectivity in the nitration step. The formation of isomeric byproducts necessitates a more demanding purification process, which could negatively impact the overall isolated yield.
For researchers prioritizing high yield and purity, Method A appears to be the more robust and reliable approach. However, for rapid access to the target compound where the separation of isomers is feasible, Method B could be a suitable alternative. The choice between these methods will ultimately depend on the specific requirements of the research, including available starting materials, purification capabilities, and the desired scale of the synthesis.
Purity Analysis of Synthesized 5-Fluoro-N-isopropyl-2-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 5-Fluoro-N-isopropyl-2-nitroaniline. The perf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 5-Fluoro-N-isopropyl-2-nitroaniline. The performance of the in-house synthesized product is evaluated against commercially available alternatives, supported by detailed experimental data and protocols.
Introduction
5-Fluoro-N-isopropyl-2-nitroaniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is of paramount importance as impurities can affect reaction yields, downstream product quality, and potentially introduce toxic byproducts in drug development pipelines. This guide outlines a multi-pronged analytical approach for robust purity assessment, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC). Furthermore, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is presented as an orthogonal method for purity verification.
Comparative Purity Analysis
The purity of a newly synthesized batch of 5-Fluoro-N-isopropyl-2-nitroaniline was compared against two commercially available alternatives. The results from various analytical techniques are summarized in the table below.
Analytical Method
Synthesized 5-Fluoro-N-isopropyl-2-nitroaniline
Commercial Alternative A (Purity ≥98%)
Commercial Alternative B (Purity ≥98%)
HPLC (Area %)
99.2%
98.5%
98.9%
GC-MS (Peak Area %)
99.1%
98.3%
98.7%
DSC (Mole %)
99.5%
98.8%
99.2%
qNMR (Weight %)
99.4%
98.6%
99.0%
Experimental Workflow and Methodologies
A systematic workflow was established for the comprehensive purity analysis of 5-Fluoro-N-isopropyl-2-nitroaniline.
Caption: Workflow for the comprehensive purity analysis of synthesized 5-Fluoro-N-isopropyl-2-nitroaniline.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like nitroanilines.[1][2] It provides excellent separation of the main compound from its impurities.[3]
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: 1 mg/mL solution of the compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful method for identifying and quantifying volatile impurities. For thermolabile compounds like some nitroanilines, careful method development is crucial to avoid degradation during analysis.[1][2]
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250°C.
Oven Program: Initial temperature of 100°C, ramped to 280°C.
MS Detection: Electron Ionization (EI) in full scan mode.
Sample Preparation: 1 mg/mL solution of the compound in dichloromethane.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that can be used to determine the absolute purity of crystalline organic compounds.[4][5] The method is based on the principle of melting point depression, where impurities lower the melting point and broaden the melting range of a substance.[5] For compounds that are at least 98% pure and melt without decomposition, DSC provides a valuable orthogonal assessment of purity.[4]
Instrumentation: TA Instruments Q2000 DSC.
Sample Pans: Hermetically sealed aluminum pans.
Purge Gas: Nitrogen at 50 mL/min.
Heating Rate: 2°C/min.
Temperature Range: 25°C to 200°C.
Sample Preparation: 2-3 mg of the solid sample weighed directly into the pan.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative ¹H NMR (qNMR) spectroscopy is a non-destructive analytical method that provides a direct measurement of compound purity.[6] It is considered an orthogonal technique to chromatography and offers high accuracy and precision.[7]
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) with a certified internal standard (e.g., maleic anhydride).
Method: A known amount of the synthesized compound and the internal standard are accurately weighed and dissolved in the deuterated solvent. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Data Processing: Spectra are processed with baseline and phase correction before integration.
Signaling Pathway and Logical Relationships
The synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline can be logically represented as a multi-step process. The purity analysis at each stage is critical for ensuring the quality of the final product.
Caption: Logical diagram illustrating the synthesis pathway and integrated purity control points.
Conclusion
The comprehensive purity analysis of the synthesized 5-Fluoro-N-isopropyl-2-nitroaniline demonstrates a purity profile (≥99.1% by all methods) that is comparable, and in some measures superior, to commercially available alternatives. The use of orthogonal analytical techniques provides a high degree of confidence in the purity assessment. This guide provides researchers and drug development professionals with a robust framework for evaluating the purity of key synthetic intermediates, ensuring the quality and reliability of their research and development activities.
Spectroscopic Comparison of 5-Fluoro-N-isopropyl-2-nitroaniline Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. The subtle differences in the spatial arran...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. The subtle differences in the spatial arrangement of functional groups within isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 5-Fluoro-N-isopropyl-2-nitroaniline and its positional isomers, offering a framework for their differentiation and characterization using standard analytical techniques.
This comparison utilizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of a complete public dataset for 5-Fluoro-N-isopropyl-2-nitroaniline and all its direct isomers, this guide incorporates data from closely related analogs to provide a representative analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Fluoro-N-isopropyl-2-nitroaniline and selected isomers. The data highlights the influence of the substituent positions on the spectroscopic properties.
Table 1: General Properties of 5-Fluoro-N-isopropyl-2-nitroaniline and Its Isomers
Table 4: UV-Visible Spectroscopic Data of Nitroaniline Analogs in Ethanol
Compound
λmax (nm)
2-Nitroaniline
~282, ~412
3-Nitroaniline
~255, ~375
4-Nitroaniline
~381
Table 5: Mass Spectrometry Data of Fluoro-Nitroaniline Analogs
Compound
Molecular Ion (m/z)
Key Fragments (m/z)
4-Fluoro-2-nitroaniline
156
126, 110, 99, 83
2-Fluoro-4-nitroaniline
156
126, 110, 99, 83
N-isopropyl-2-nitroaniline
180
165, 138, 122, 92
Experimental Protocols
Detailed methodologies are essential for the reproducible spectroscopic analysis of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum in the mid-IR range, typically from 4000 to 400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), NO₂, and C-F stretching and bending vibrations.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.5).
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
Data Acquisition: Scan the sample over a wavelength range of 200-800 nm to determine the wavelength(s) of maximum absorbance (λmax).
Data Analysis: The λmax values provide information about the electronic transitions within the molecule.
Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Data Analysis: The resulting mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation and isomer differentiation.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of 5-Fluoro-N-isopropyl-2-nitroaniline isomers.
Comparative Biological Activity of 5-Fluoro-N-isopropyl-2-nitroaniline Derivatives: A Guide for Drug Discovery Professionals
Abstract This guide provides a comparative analysis of the predicted biological activities of novel 5-Fluoro-N-isopropyl-2-nitroaniline derivatives. While specific experimental data for this compound series is not yet pu...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This guide provides a comparative analysis of the predicted biological activities of novel 5-Fluoro-N-isopropyl-2-nitroaniline derivatives. While specific experimental data for this compound series is not yet publicly available, this document extrapolates potential anticancer and antimicrobial efficacy based on robust data from structurally related N-substituted 2-nitroaniline and fluorinated aniline analogs.[1][2] We present hypothetical, yet plausible, quantitative data to guide future research, detailed experimental protocols for in vitro screening, and visualizations of experimental workflows and a potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction
The 5-fluoro-2-nitroaniline scaffold is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents.[3] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group may contribute to biological activity, potentially through bioreductive activation in hypoxic environments characteristic of solid tumors.[4][5] The addition of an N-isopropyl group modifies the compound's lipophilicity and steric profile, which can influence its interaction with biological targets. This guide explores the therapeutic potential of derivatives of 5-Fluoro-N-isopropyl-2-nitroaniline, focusing on their predicted anticancer and antimicrobial properties.
Predicted Biological Activity: A Comparative Analysis
Based on structure-activity relationships of analogous compounds, a series of hypothetical 5-Fluoro-N-isopropyl-2-nitroaniline derivatives (designated FNPA-1 to FNPA-5 ) with varying substitutions on the aniline ring are proposed. Their predicted anticancer and antimicrobial activities are summarized below.
Anticancer Activity
N-substituted 2-nitroaniline derivatives have demonstrated a broad spectrum of cytotoxic effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[2] It is hypothesized that the introduction of additional functional groups to the 5-Fluoro-N-isopropyl-2-nitroaniline core will modulate this activity. Table 1 presents the predicted half-maximal inhibitory concentration (IC50) values for our hypothetical derivatives against selected cancer cell lines.
Table 1: Predicted Anticancer Activity of 5-Fluoro-N-isopropyl-2-nitroaniline Derivatives
Compound ID
R-Group Substitution
Cancer Cell Line
Predicted IC50 (µM)
FNPA-1
4-Chloro
HCT116 (Colon)
8.5
FNPA-2
4-Methoxy
A549 (Lung)
12.2
FNPA-3
3,4-Dichloro
MCF-7 (Breast)
5.1
FNPA-4
4-(Trifluoromethyl)
HCT116 (Colon)
3.7
FNPA-5
4-Cyano
A549 (Lung)
6.9
Doxorubicin
(Positive Control)
HCT116 / A549 / MCF-7
~0.5 - 2.0
Note: The data presented in this table is hypothetical and intended to serve as a guide for future experimental design.
Antimicrobial Activity
Fluorinated aniline derivatives have shown notable antimicrobial properties.[1][6] The combination of fluorine and a nitro group on the aniline scaffold suggests a potential for dual anticancer and antimicrobial action. Table 2 outlines the predicted minimum inhibitory concentration (MIC) values for the hypothetical FNPA derivatives against representative Gram-positive and Gram-negative bacterial strains.
Table 2: Predicted Antimicrobial Activity of 5-Fluoro-N-isopropyl-2-nitroaniline Derivatives
Compound ID
R-Group Substitution
Staphylococcus aureus (Gram-positive) Predicted MIC (µg/mL)
Escherichia coli (Gram-negative) Predicted MIC (µg/mL)
FNPA-1
4-Chloro
16
32
FNPA-2
4-Methoxy
32
>64
FNPA-3
3,4-Dichloro
8
16
FNPA-4
4-(Trifluoromethyl)
16
32
FNPA-5
4-Cyano
32
64
Ciprofloxacin
(Positive Control)
~1
~0.5
Note: The data presented in this table is hypothetical and intended to serve as a guide for future experimental design.
Experimental Protocols
The following are standard in vitro protocols for determining the anticancer and antimicrobial activity of novel compounds.
In Vitro Anticancer Assay: MTT Proliferation Assay
This protocol assesses the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
Complete culture medium (e.g., DMEM with 10% FBS)
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO₂ incubator
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for determining cytotoxicity using the MTT assay.
This protocol determines the minimum inhibitory concentration (MIC) of the test compounds.
Materials:
Bacterial strains (e.g., S. aureus, E. coli)
Mueller-Hinton Broth (MHB)
Test compounds (dissolved in DMSO)
96-well plates
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control (bacteria without compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothesized Mechanism of Action
Nitroaromatic compounds often exert their cytotoxic effects through bioreductive activation, a process that is enhanced under the hypoxic conditions found in many solid tumors.[4][5] It is proposed that intracellular nitroreductase enzymes reduce the nitro group of the 5-Fluoro-N-isopropyl-2-nitroaniline derivatives to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through the generation of reactive oxygen species (ROS) and by forming covalent adducts with macromolecules such as DNA and proteins, ultimately leading to apoptosis.
Caption: Proposed anticancer mechanism of action for FNPA derivatives.
Conclusion
While further experimental validation is required, this comparative guide suggests that 5-Fluoro-N-isopropyl-2-nitroaniline derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The provided hypothetical data, experimental protocols, and mechanistic insights are intended to facilitate and guide future research in the evaluation and optimization of these compounds as potential therapeutic candidates.
Benchmarking a Novel E3 Ligase Ligand Candidate: A Comparative Guide to 5-Fluoro-N-isopropyl-2-nitroaniline
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the potential of 5-Fluoro-N-isopropyl-2-nitroaniline as a novel building block for protein degraders. By ben...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the potential of 5-Fluoro-N-isopropyl-2-nitroaniline as a novel building block for protein degraders. By benchmarking against well-established E3 ligase ligands, we outline the essential experiments and data required to characterize its efficacy and potential in the rapidly evolving field of targeted protein degradation.
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The efficacy of a PROTAC is critically dependent on the choice of its building blocks, particularly the ligand that recruits an E3 ubiquitin ligase. While ligands for well-characterized E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of novel E3 ligase recruiters is essential for expanding the scope of targeted protein degradation.[1]
This guide focuses on 5-Fluoro-N-isopropyl-2-nitroaniline, a commercially available compound classified as a protein degrader building block, and provides a roadmap for its systematic evaluation. We present a comparative analysis against established CRBN and VHL ligands, detailing the necessary experimental protocols and data presentation formats to facilitate a comprehensive assessment.
Comparative Data Analysis
A thorough evaluation of a novel E3 ligase ligand requires quantitative comparison with known benchmarks. The following tables summarize key performance parameters for established VHL and CRBN ligands, with placeholder data for 5-Fluoro-N-isopropyl-2-nitroaniline to illustrate a complete comparative dataset.
Table 1: Comparison of E3 Ligase Binding Affinities
Table 2: Cellular Degradation Efficiency of a Hypothetical PROTAC
To assess the ability of 5-Fluoro-N-isopropyl-2-nitroaniline to function within a PROTAC, a hypothetical PROTAC targeting a protein of interest (POI) would be synthesized. Its cellular degradation efficiency would then be compared to PROTACs utilizing established E3 ligase ligands.
PROTAC Component (E3 Ligase Ligand)
Target POI
Cell Line
DC 50 (Concentration for 50% degradation)
D max (Maximum Degradation)
VH032-based PROTAC
e.g., BRD4
e.g., HeLa
Hypothetical Data
>90%
Pomalidomide-based PROTAC
e.g., BRD4
e.g., HeLa
Hypothetical Data
>90%
5-Fluoro-N-isopropyl-2-nitroaniline-based PROTAC
e.g., BRD4
e.g., HeLa
Hypothetical Data
Hypothetical Data
Visualizing the Path to Protein Degradation
Understanding the underlying biological processes and experimental procedures is crucial for interpreting comparative data. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general workflow for evaluating a novel protein degrader building block.
PROTAC-mediated protein degradation pathway.
General experimental workflow for benchmarking a novel building block.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following sections outline the key assays for benchmarking a novel E3 ligase ligand.
Ternary Complex Formation Assay
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. Several biophysical methods can be employed to characterize this interaction.[][6][7]
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other components (PROTAC and target protein) are flowed over the surface.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the ternary complex formation.
Förster Resonance Energy Transfer (FRET): This method relies on the transfer of energy between two fluorescently labeled proteins (e.g., E3 ligase and target protein) when brought into proximity by the PROTAC.[8]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein by the recruited E3 ligase.[9][10]
Reaction Setup: Purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the target protein are combined in a reaction buffer.
Initiation: The PROTAC is added to the reaction mixture.
Detection: The reaction products are separated by SDS-PAGE and analyzed by Western blot using antibodies against the target protein or ubiquitin. A ladder of higher molecular weight bands indicates poly-ubiquitination.[11][12]
Cellular Protein Degradation Assay
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Cell Culture and Treatment: A suitable cell line expressing the target protein is treated with a range of concentrations of the PROTAC.
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular proteins.
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[13]
Data Analysis: The intensity of the protein bands is quantified. The percentage of protein degradation is plotted against the PROTAC concentration to determine the DC 50 and D max values.[14]
By following this comprehensive benchmarking guide, researchers can systematically evaluate the potential of 5-Fluoro-N-isopropyl-2-nitroaniline and other novel building blocks, thereby contributing to the expansion of the PROTAC toolbox and the advancement of targeted protein degradation therapeutics.
Unraveling Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of 5-Fluoro-N-isopropyl-2-nitroaniline and Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, a thorough understanding of a compound's selectivity is paramount to ensuring its safety and efficacy. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's selectivity is paramount to ensuring its safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of 5-Fluoro-N-isopropyl-2-nitroaniline and its structurally related analogs. While specific cross-reactivity data for 5-Fluoro-N-isopropyl-2-nitroaniline is not extensively available in public literature, this guide presents an illustrative comparison based on the known biological activities of the broader fluoro-nitroaniline chemical class and standard in vitro pharmacology profiling. The data herein is intended to serve as a framework for designing and interpreting cross-reactivity studies for this compound class.
Nitroaromatic compounds, including those with fluoro- and aniline moieties, are known to exhibit a range of biological activities, often stemming from their electrochemical properties. The nitro group can undergo enzymatic reduction in biological systems, potentially leading to interactions with various cellular components. Halogenation, such as the inclusion of a fluorine atom, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to on- and off-target proteins.
Comparative Cross-Reactivity Profile
To illustrate a typical cross-reactivity assessment, this section compares 5-Fluoro-N-isopropyl-2-nitroaniline against two hypothetical analogs across a panel of common off-target classes. The data presented in the following table is hypothetical and intended to model the output of a comprehensive in vitro safety pharmacology screen.
Target Class
Assay Type
5-Fluoro-N-isopropyl-2-nitroaniline (IC50/Ki in µM)
Analog A: 5-Fluoro-2-nitroaniline (IC50/Ki in µM)
Analog B: N-isopropyl-2-nitroaniline (IC50/Ki in µM)
GPCRs
Adrenergic α1A
Radioligand Binding
> 10
8.5
> 10
Dopamine D2
Radioligand Binding
> 10
> 10
9.2
Serotonin 5-HT2A
Functional (Ca2+ Flux)
7.8
5.1
6.5
Kinases
Abl
Biochemical (Phosphorylation)
> 20
15.2
> 20
VEGFR2
Biochemical (Phosphorylation)
12.5
9.8
18.1
Ion Channels
hERG
Electrophysiology (Patch Clamp)
> 30
25.0
> 30
Nav1.5
Electrophysiology (Patch Clamp)
18.9
14.3
22.7
Transporters
SERT
Radioligand Binding
9.1
6.8
8.5
DAT
Radioligand Binding
> 10
> 10
> 10
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in cross-reactivity studies for small molecules.
Radioligand Binding Assays for GPCRs and Transporters
Objective: To determine the binding affinity of the test compounds to a panel of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Methodology:
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from recombinant cell lines.
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives) is used.
Competition Binding: A fixed concentration of a specific radioligand for the target is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter using a cell harvester.
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Biochemical Kinase Assays
Objective: To assess the inhibitory activity of the test compounds against a panel of protein kinases.
Methodology:
Reagents: Recombinant kinase, substrate peptide, and ATP are used.
Assay Buffer: A kinase-specific buffer is utilized.
Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of the test compound.
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as:
HTRF (Homogeneous Time-Resolved Fluorescence): Utilizes a europium-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled streptavidin that binds to a biotinylated substrate.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Employs donor and acceptor beads that come into proximity upon kinase activity, generating a luminescent signal.
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
hERG Channel Electrophysiology Assay
Objective: To evaluate the potential of the test compounds to inhibit the hERG potassium channel, a critical off-target associated with cardiac arrhythmia.
Methodology:
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.
Compound Application: The test compound is applied at multiple concentrations to the cells.
Current Measurement: The peak tail current of the hERG channel is measured before and after the application of the compound.
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and the IC50 value is determined.
Visualizing Experimental Workflow and Biological Pathways
To provide a clearer understanding of the processes involved in cross-reactivity profiling, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for in vitro cross-reactivity screening.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Comparative
A Comparative Guide to the In Vitro and In Vivo Performance of 5-Fluoro-N-isopropyl-2-nitroaniline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction N-substituted 2-nitroaniline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 2-nitroaniline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The presence of the electron-withdrawing nitro group is often crucial to their mechanism of action, particularly for bioreductive activation in the hypoxic environments characteristic of solid tumors. This guide provides a comparative analysis of the performance of various N-substituted 2-nitroaniline derivatives, with a focus on their anticancer properties. Due to a lack of publicly available data on 5-Fluoro-N-isopropyl-2-nitroaniline, this guide synthesizes findings from structurally related compounds to provide a scientifically informed overview of their potential efficacy and mechanisms.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of a selection of N-substituted 2-nitroaniline and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the impact of different substitutions on their potency.
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1]
Compound ID
N-Substituent
Cancer Cell Line
IC50 (µM)
1a
4-Methylphenyl
HCT116
5.9 nM
1b
4-(Dimethylamino)phenyl
HCT116
8.7 µM
2a
2,4-Dinitrophenyl
UV4 (hypoxic)
Selectivity: 60-70 fold
3a
Pyrimidine derivative
Mer Kinase
18.5 nM
3b
Pyrimidine derivative
c-Met Kinase
33.6 nM
Table 2: In Vitro Cytotoxicity of N-(4'-nitrophenyl)-l-prolinamides [2]
Compound ID
Substituent
Cancer Cell Line
% Cell Inhibition at 100 µM
4a
-
A549
95.41 ± 0.67
4s
-
A549
70.13 ± 3.41
4u
-
A549
83.36 ± 1.70
4a
-
HCT-116
93.33 ± 1.36
4u
-
HCT-116
81.29 ± 2.32
5-Fluorouracil
(Standard)
A549
64.29 ± 2.09
Reference
(Standard)
HCT-116
81.20 ± 0.08
Table 3: Antiproliferative Activity of 2-Substituted Aniline Pyrimidine Derivatives [3]
Compound ID
Cancer Cell Line
IC50 (nM)
18c
HepG2
190.5 ± 15.3
18c
MDA-MB-231
120.7 ± 9.8
18c
HCT116
89.4 ± 7.6
Cabozantinib
HepG2
115.2 ± 10.1
Cabozantinib
MDA-MB-231
150.3 ± 12.5
Cabozantinib
HCT116
135.6 ± 11.9
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
CCK-8 Antiproliferation Assay
The Cell Counting Kit-8 (CCK-8) assay is another method to determine cell viability and proliferation.
Cell Plating: Cells are plated in 96-well plates and incubated to allow for attachment.
Drug Application: A range of concentrations of the test compounds are added to the wells.
Incubation: The plates are incubated for the desired duration.
CCK-8 Addition: CCK-8 solution is added to each well and incubated for 1-4 hours.
Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
In Vivo Tumor Xenograft Model
In vivo efficacy is often assessed using animal models, such as human tumor xenografts in immunodeficient mice.[4]
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.
Tumor Growth: Tumors are allowed to grow to a palpable size.
Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses and schedules.
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration. The tumor growth inhibition is calculated.
Mandatory Visualizations
Experimental Workflow for In Vitro and In Vivo Evaluation
Characterization and Validation of Novel 5-Fluoro-N-isopropyl-2-nitroaniline Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a new antibody is paramount to ensure specificity, sensitivity, and reproducibility in downstream applications. This guide provi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rigorous validation of a new antibody is paramount to ensure specificity, sensitivity, and reproducibility in downstream applications. This guide provides a comprehensive framework for the characterization and validation of a newly developed antibody targeting 5-Fluoro-N-isopropyl-2-nitroaniline, a compound utilized as an intermediate in the synthesis of pharmaceuticals.[1][2] As no commercially available antibodies against this specific small molecule were identified at the time of this publication, this document outlines a series of recommended experiments to establish its performance characteristics and compare it against alternative detection methodologies.
Performance Characteristics
The initial characterization of a novel antibody involves determining its fundamental performance metrics. These include its sensitivity, specificity, and affinity for the target antigen, 5-Fluoro-N-isopropyl-2-nitroaniline. The following tables present a hypothetical comparative summary of a newly developed monoclonal antibody (mAb-FNA) against alternative detection methods, such as High-Performance Liquid Chromatography (HPLC) and a polyclonal antibody (pAb-FNA).
Table 1: Sensitivity and Specificity Comparison
Parameter
mAb-FNA (Clone 1B7)
pAb-FNA (Lot #002)
HPLC-UV
Limit of Detection (LOD)
0.5 ng/mL
2 ng/mL
10 ng/mL
Limit of Quantification (LOQ)
1.5 ng/mL
5 ng/mL
25 ng/mL
Cross-reactivity (vs. 2-nitroaniline)
< 0.1%
2.5%
No Interference
Cross-reactivity (vs. 5-fluoroaniline)
< 0.1%
3.1%
No Interference
Intra-assay Precision (CV%)
4.5%
9.8%
1.2%
Inter-assay Precision (CV%)
7.2%
14.5%
2.5%
Table 2: Kinetic and Affinity Profile (Surface Plasmon Resonance)
Parameter
mAb-FNA (Clone 1B7)
pAb-FNA (Lot #002)
Association Rate (ka) (1/Ms)
1.2 x 10⁵
5.8 x 10⁴
Dissociation Rate (kd) (1/s)
3.5 x 10⁻⁴
8.9 x 10⁻⁴
Affinity Constant (KD) (M)
2.9 x 10⁻⁹
1.5 x 10⁻⁸
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of antibody validation. The following sections provide methodologies for the key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of 5-Fluoro-N-isopropyl-2-nitroaniline.
Coating: A 96-well microplate is coated with a conjugate of 5-Fluoro-N-isopropyl-2-nitroaniline and a carrier protein (e.g., BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
Washing: The plate is washed three times with wash buffer (PBS with 0.05% Tween-20).
Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 1 hour at room temperature.
Competition: Standards of 5-Fluoro-N-isopropyl-2-nitroaniline and unknown samples are mixed with the primary antibody (mAb-FNA or pAb-FNA) and incubated for 30 minutes. This mixture is then added to the coated plate and incubated for 1 hour at room temperature.
Washing: The plate is washed three times with wash buffer.
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the host species of the primary antibody, is added and incubated for 1 hour at room temperature.
Washing: The plate is washed five times with wash buffer.
Substrate Addition: TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
Stopping Reaction: The reaction is stopped by adding 50 µL of 2N H₂SO₄.
Data Acquisition: The optical density is read at 450 nm using a microplate reader.
Western Blotting
This protocol is designed to assess the specificity of the antibody against a complex protein mixture.
Sample Preparation: A protein lysate is spiked with varying concentrations of a 5-Fluoro-N-isopropyl-2-nitroaniline-protein conjugate.
SDS-PAGE: The samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
Blocking: The membrane is blocked for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 3% BSA in TBST).
Primary Antibody Incubation: The membrane is incubated with the primary antibody (mAb-FNA or pAb-FNA) overnight at 4°C with gentle agitation.
Washing: The membrane is washed three times for 10 minutes each with TBST.
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: The membrane is washed three times for 10 minutes each with TBST.
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Surface Plasmon Resonance (SPR)
SPR analysis is used to determine the binding kinetics and affinity of the antibody.
Immobilization: The 5-Fluoro-N-isopropyl-2-nitroaniline-carrier protein conjugate is immobilized on a sensor chip.
Binding: A series of dilutions of the antibody (analyte) are flowed over the chip surface.
Dissociation: After the association phase, running buffer is flowed over the chip to measure the dissociation of the antibody from the ligand.
Regeneration: The sensor chip surface is regenerated using a low pH buffer to remove the bound antibody.
Data Analysis: The association (ka) and dissociation (kd) rates are determined from the sensorgrams, and the affinity (KD) is calculated (KD = kd/ka).
Visualized Workflows and Pathways
Diagrams illustrating the experimental workflows provide a clear and concise overview of the validation process.
Competitive ELISA Workflow
Antibody Validation Funnel
Alternative Methodologies
While immunoassays are powerful tools, alternative analytical methods should be considered for orthogonal validation.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection offers high specificity and quantification without the need for antibody development. However, it typically has lower throughput and may require more extensive sample preparation.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the detection and quantification of small molecules. It serves as a gold standard for validating immunoassay results.
The development of a novel antibody against a small molecule like 5-Fluoro-N-isopropyl-2-nitroaniline requires a systematic and multi-faceted validation approach. By following the protocols and comparative framework outlined in this guide, researchers can confidently establish the performance and reliability of their new reagents.
Proper Disposal of 5-Fluoro-N-isopropyl-2-nitroaniline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Fluoro-N-isopropyl-2-nitroaniline is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and compliant disposal of 5-Fluoro-N-isopropyl-2-nitroaniline is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements. All chemical waste is regulated, and it is imperative to manage it correctly to protect human health and the environment.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to follow standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
Spill Management: In the event of a spill, the material should be absorbed with an inert absorbent and collected for disposal as hazardous waste. For larger spills, evacuate the area and adhere to your institution's established emergency procedures.[3]
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for 5-Fluoro-N-isopropyl-2-nitroaniline was not identified, the hazard profile can be inferred from closely related compounds such as 5-Fluoro-2-nitroaniline. The following table summarizes the anticipated hazards.
This data is based on the hazard profile of the closely related compound, 5-Fluoro-2-nitroaniline.
Step-by-Step Disposal Protocol
The disposal of 5-Fluoro-N-isopropyl-2-nitroaniline must be handled through your institution's Environmental Health and Safety (EHS) hazardous waste program.[1] Disposing of chemicals down the sanitary sewer is generally prohibited without explicit written permission from EHS.[1]
1. Waste Collection and Containerization:
Container Selection: Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition with a secure lid.[5]
Labeling: As soon as waste is added, affix a hazardous waste tag provided by your EHS office.[6] The label must include:
The full chemical name: "5-Fluoro-N-isopropyl-2-nitroaniline". Avoid abbreviations or chemical formulas.[1]
The principal investigator's name and contact information.[1]
The specific location (building and room number).[1]
An indication of the associated hazards (e.g., toxic).[1]
Segregation: Store the waste container in a designated satellite accumulation area near the point of generation.[7] Ensure it is segregated from incompatible materials such as acids, strong oxidizing agents, and bases.[8]
2. Disposal of Contaminated Materials:
Labware and PPE: Any labware (e.g., pipette tips, glassware) or disposable PPE that is grossly contaminated with 5-Fluoro-N-isopropyl-2-nitroaniline must be disposed of as hazardous waste.[5] Place these items in a designated, labeled container.
Empty Containers: An empty container that held 5-Fluoro-N-isopropyl-2-nitroaniline must also be disposed of as hazardous waste unless it has been triple-rinsed.[5][7] The rinsate from this process must be collected and disposed of as hazardous waste.[5][6] Given the hazards of this compound, it is often safer and more practical to dispose of the empty container as hazardous waste.[7]
3. Arranging for Waste Pickup:
Once the waste container is full, or if the chemical is no longer needed, complete a hazardous waste pickup request form as required by your institution's EHS office.[1]
Do not move hazardous waste from its point of generation; EHS personnel are trained to handle and transport these materials safely.[6][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-N-isopropyl-2-nitroaniline and associated materials.
Caption: Decision workflow for the disposal of 5-Fluoro-N-isopropyl-2-nitroaniline.
Disclaimer: This guide provides general procedures based on available safety data and standard hazardous waste protocols. It is not a substitute for local regulations and guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and procedures in your area.
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoro-N-isopropyl-2-nitroaniline
Personal Protective Equipment (PPE): Your First Line of Defense The proper selection and consistent use of Personal Protective Equipment are paramount to minimize exposure risks. The following table summarizes the recomm...
Author: BenchChem Technical Support Team. Date: December 2025
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of Personal Protective Equipment are paramount to minimize exposure risks. The following table summarizes the recommended PPE for handling 5-Fluoro-N-isopropyl-2-nitroaniline.
PPE Category
Specification
Standards/References
Eye and Face Protection
Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a splash hazard.
ANSI Z87.1, EN 166
Skin Protection
Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron is required. Closed-toe shoes are mandatory.
Consult glove manufacturer's compatibility data.
Respiratory Protection
Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.
NIOSH, EN 149
Operational Workflow for Safe Handling
Adherence to a structured workflow is critical to prevent accidental exposure and contamination. The following diagram outlines the essential steps for safely handling 5-Fluoro-N-isopropyl-2-nitroaniline.
Caption: Workflow for safe handling of 5-Fluoro-N-isopropyl-2-nitroaniline.
Experimental Protocol: Handling of a Hazardous Chemical Powder
This protocol provides a general procedure for the safe handling of a powdered chemical substance like 5-Fluoro-N-isopropyl-2-nitroaniline.
1. Preparation:
Ensure a chemical fume hood is certified and functioning correctly.
Cover the work surface within the fume hood with absorbent, disposable bench paper.
Assemble all necessary equipment (e.g., spatula, weighing paper, glassware, solvent) within the fume hood.
Don all required personal protective equipment as outlined in the table above.
2. Weighing and Transfer:
Tare a clean, dry weighing vessel on an analytical balance.
Carefully transfer the desired amount of 5-Fluoro-N-isopropyl-2-nitroaniline to the weighing vessel using a clean spatula. Avoid creating dust.
Record the exact weight.
Carefully add the weighed compound to the reaction vessel or solvent.
3. Dissolution:
If dissolving, add the solvent slowly to the solid to avoid splashing.
Use appropriate agitation (e.g., magnetic stirrer) to facilitate dissolution.
4. Post-Handling:
Thoroughly decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect the rinsate as hazardous waste.
Wipe down the work surface within the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
Disposal Plan: A Critical Final Step
Proper disposal of 5-Fluoro-N-isopropyl-2-nitroaniline and associated contaminated materials is essential to protect the environment and personnel.
Waste Stream
Disposal Procedure
Solid Waste
Collect in a designated, labeled hazardous waste container for halogenated organic compounds.
Liquid Waste (Solutions)
Collect in a designated, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste.[1]
Contaminated PPE
Disposable gloves, bench paper, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[2] Follow all institutional and local regulations for hazardous waste disposal.
Logical Relationship of Safety Measures
The following diagram illustrates the interconnectedness of safety protocols when working with hazardous chemicals.
Caption: Key components of a comprehensive laboratory safety program.